Product packaging for 1-Mesitylguanidine(Cat. No.:)

1-Mesitylguanidine

Cat. No.: B15333634
M. Wt: 177.25 g/mol
InChI Key: GLKSRNURCQQYOR-UHFFFAOYSA-N
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Description

1-Mesitylguanidine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B15333634 1-Mesitylguanidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)guanidine

InChI

InChI=1S/C10H15N3/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3,(H4,11,12,13)

InChI Key

GLKSRNURCQQYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=C(N)N)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Mesitylguanidine. Due to the limited availability of direct experimental data, this guide leverages highly reliable predicted values from established computational models. Furthermore, it details standardized experimental protocols for the determination of these key parameters, offering a framework for empirical validation.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological and chemical systems. The following table summarizes key predicted values for its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (logS).

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₀H₁₅N₃-
Molecular Weight 177.25 g/mol -
pKa (strongest basic) 12.83Chemicalize
Consensus logP 1.66SwissADME
iLOGP1.91SwissADME
XLOGP31.81SwissADME
WLOGP1.58SwissADME
MLOGP1.43SwissADME
SILICOS-IT logP1.55SwissADME
Aqueous Solubility (logS) -2.31ESOL (SwissADME)
-2.81Ali et al. (SwissADME)
-2.77SILICOS-IT (SwissADME)
Solubility Class SolubleSwissADME

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This method is a high-precision technique for determining the acid dissociation constant of a substance by measuring pH changes upon the addition of a titrant.[1][2]

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[1][3]

  • pH meter with a combination pH electrode, calibrated with standard buffers (pH 4, 7, and 10)[1]

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Nitrogen gas source

Procedure:

  • Sample Preparation: Accurately weigh a sufficient amount of this compound to prepare a solution with a concentration of at least 10⁻⁴ M.[1][2] Dissolve the sample in deionized water or a suitable co-solvent if necessary.

  • Ionic Strength Adjustment: Add 0.15 M KCl solution to the sample solution to maintain a constant ionic strength throughout the titration.[1][3]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[1][3]

  • Titration Setup: Place the reaction vessel on the magnetic stirrer, immerse the calibrated pH electrode in the solution, and begin gentle stirring.

  • Titration: As this compound is a basic compound, titrate the solution with the standardized 0.1 M HCl solution. Add the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, ensuring the reading is stable (a drift of less than 0.01 pH units per minute is recommended).[1][3]

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[2][4]

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[5][6]

Materials and Equipment:

  • This compound sample

  • n-Octanol (HPLC grade), pre-saturated with buffer

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4), pre-saturated with n-octanol[7]

  • Centrifuge

  • Shaker or vortex mixer

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Glassware (e.g., flasks, vials)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation of the two phases. Separate the layers before use.

  • Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a flask, combine a known volume of the pre-saturated n-octanol and a known volume of the this compound stock solution. The volume ratio of the two phases can be adjusted depending on the expected lipophilicity of the compound.[7]

  • Equilibration: Seal the flask and shake it for a sufficient time to allow for the partitioning equilibrium to be reached (typically 2-4 hours).

  • Phase Separation: After shaking, centrifuge the mixture to achieve a clear separation of the n-octanol and aqueous layers.

  • Quantification: Carefully take an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of this compound in each phase using a validated analytical method like HPLC-UV or LC-MS.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then introduced into an aqueous buffer.[8][9][10]

Materials and Equipment:

  • This compound sample

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)

  • Plate shaker

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the DMSO stock solution in the microtiter plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and incubate it on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]

    • Turbidimetry: Measure the absorbance of the samples at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in absorbance indicates turbidity due to precipitation.

  • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

The following diagrams illustrate key experimental workflows.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_sample Prepare this compound Solution (>= 10⁻⁴ M) add_kcl Add 0.15 M KCl (Ionic Strength) prep_sample->add_kcl purge_n2 Purge with N₂ (Remove CO₂) add_kcl->purge_n2 titrate Titrate with Standardized HCl purge_n2->titrate calibrate_ph Calibrate pH Meter (pH 4, 7, 10) calibrate_ph->titrate record_ph Record pH vs. Volume of Titrant titrate->record_ph plot_curve Plot Titration Curve (pH vs. Volume) record_ph->plot_curve find_inflection Determine Inflection Point (Half-Equivalence) plot_curve->find_inflection calc_pka Calculate pKa find_inflection->calc_pka

Caption: Workflow for pKa determination by potentiometric titration.

Shake_Flask_LogP_Workflow cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis saturate Saturate n-Octanol and Buffer mix_phases Mix Saturated Phases and Stock Solution saturate->mix_phases prep_stock Prepare Stock Solution in Buffer prep_stock->mix_phases equilibrate Shake to Equilibrate mix_phases->equilibrate separate Separate Phases (Centrifuge) equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC/LC-MS) separate->quantify calc_logp Calculate logP quantify->calc_logp

Caption: Workflow for logP determination by the shake-flask method.

References

An In-depth Technical Guide to the Basicity of 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of 1-Mesitylguanidine, a sterically hindered aromatic guanidine derivative. Understanding the basicity of this compound is crucial for its application in organic synthesis, medicinal chemistry, and drug development, where it can serve as a strong, non-nucleophilic base or as a functional moiety in pharmacologically active molecules.

Core Concepts: Understanding Guanidine Basicity

Guanidine is recognized as one of the strongest organic bases in aqueous solution, with the pKa of its conjugate acid, the guanidinium ion, being approximately 13.6.[1][2] This pronounced basicity is attributed to the exceptional stability of the protonated form. Upon protonation, the positive charge is not localized on a single nitrogen atom but is delocalized across all three nitrogen atoms through resonance. This distribution of charge significantly stabilizes the guanidinium cation, driving the equilibrium towards the protonated state.

The two terminal amino groups in guanidine act as effective π-donors, feeding electron density to the central carbon atom and the imino nitrogen.[3] This electron donation further enhances the ability of the imino nitrogen to accept a proton.

The Influence of the Mesityl Group on Basicity

The substitution of a hydrogen atom on one of the guanidine nitrogens with a mesityl group (a 2,4,6-trimethylphenyl group) introduces significant steric and electronic effects that modulate its basicity.

Steric Hindrance: The mesityl group is sterically bulky due to the presence of three methyl groups, two of which are in the ortho positions of the phenyl ring. This steric bulk can influence the basicity in several ways:

  • Solvation: Steric hindrance can impede the solvation of the protonated guanidinium ion.[4] Effective solvation plays a role in stabilizing the conjugate acid, so hindering it can potentially decrease basicity.

  • Proton Accessibility: The bulky mesityl group may sterically hinder the approach of a proton to the nitrogen lone pairs, although this is generally considered to have a smaller effect on the thermodynamic basicity (pKa) compared to the kinetics of protonation.

Electronic Effects: The mesityl group, being an aromatic substituent, can influence the electron density on the guanidine moiety through inductive and resonance effects. The methyl groups on the phenyl ring are electron-donating, which can increase the electron density on the guanidine nitrogens, thereby potentially increasing basicity.

Quantitative Data on Related Guanidines

To provide a comparative context for the basicity of this compound, the following table summarizes the pKa values of guanidine and other related substituted amines.

Compound NameStructurepKa of Conjugate AcidSolvent
GuanidineHNC(NH₂)₂13.6Water
Dimethylamine(CH₃)₂NH10.7Water
Trimethylamine(CH₃)₃N9.8Water
Diphenylamine(C₆H₅)₂NH0.78Water

Data sourced from multiple references.[1]

Experimental Determination of Guanidine Basicity

The pKa of guanidine derivatives is typically determined experimentally using potentiometric or spectrophotometric (UV-metric) titration methods.[5]

Potentiometric Titration

This method involves the gradual addition of a standardized acid solution to a solution of the guanidine base. The potential of a pH electrode is monitored throughout the titration.

Experimental Protocol Outline:

  • Sample Preparation: A precise amount of the guanidine compound is dissolved in a suitable solvent (e.g., water, methanol, or a mixed solvent system).

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, known increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa can then be calculated from the pH at the half-equivalence point.

Spectrophotometric (UV-metric) Titration

This method is particularly useful for compounds that possess a chromophore and whose UV-Vis spectrum changes upon protonation.

Experimental Protocol Outline:

  • Sample Preparation: A solution of the guanidine derivative with a known concentration is prepared in a series of buffer solutions with varying pH values.

  • Data Acquisition: The UV-Vis spectrum of the sample is recorded for each buffer solution.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and unprotonated forms have different extinction coefficients is plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point.[6]

Logical Relationship: Factors Influencing Basicity

The following diagram illustrates the key factors that influence the basicity of a substituted guanidine like this compound.

G Factors Influencing Guanidine Basicity Basicity Basicity of Guanidine Derivative Resonance Resonance Stabilization of Conjugate Acid Basicity->Resonance is enhanced by Electronic Electronic Effects of Substituents Basicity->Electronic is influenced by Steric Steric Hindrance Basicity->Steric is influenced by Solvation Solvation of Conjugate Acid Steric->Solvation affects Solvation->Basicity stabilizes conjugate acid, a major factor

Caption: Key determinants of guanidine basicity.

Synthesis of Sterically Hindered Guanidines

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general method for the synthesis of sterically hindered penta-alkyl guanidines has been described. This can be adapted for N-aryl guanidines. The reaction proceeds via Vilsmeier salts, which are derived from tetra-alkylureas or tetra-alkylthioureas, and their subsequent reaction with a primary amine.

Experimental Workflow: Synthesis of Sterically Hindered Guanidines

The following diagram outlines a general workflow for the synthesis of sterically hindered guanidines.

G General Synthesis of Sterically Hindered Guanidines start Start: Tetra-alkylurea or Tetra-alkylthiourea vilsmeier React with Phosgene or similar to form Vilsmeier Salt start->vilsmeier reaction Reaction of Vilsmeier Salt with Primary Amine vilsmeier->reaction amine Primary Amine (e.g., Mesitylamine) amine->reaction product Product: Sterically Hindered Guanidine reaction->product

Caption: Synthetic route to hindered guanidines.

Relevance in Drug Development

The guanidine moiety is a common functional group in many biologically active compounds and approved drugs. Its ability to exist in a protonated state at physiological pH allows for strong ionic interactions with biological targets such as proteins and nucleic acids.

For drug development professionals, understanding the basicity of guanidine derivatives like this compound is critical for:

  • Pharmacokinetics: The pKa of a drug influences its absorption, distribution, metabolism, and excretion (ADME) properties. A highly basic compound will be predominantly protonated in the physiological pH range of the stomach and intestines, which can affect its ability to cross biological membranes.

  • Pharmacodynamics: The protonation state of a drug is crucial for its interaction with its biological target. The guanidinium group can form strong hydrogen bonds and salt bridges with amino acid residues in a protein's active site.

  • Drug Design: By modifying the substituents on the guanidine core, medicinal chemists can fine-tune the basicity of a molecule to optimize its pharmacological profile. The use of a sterically hindered group like mesityl can also be a strategy to modulate target binding or to improve metabolic stability.

While specific applications of this compound in drug development were not prominently featured in the search results, the broader class of aryl guanidines has been investigated as α2-adrenoceptor antagonists, which have potential applications in treating depression and schizophrenia.[5]

Conclusion

This compound represents an intriguing molecule where the inherent high basicity of the guanidine core is modulated by the significant steric and electronic influences of the mesityl group. While a precise pKa value remains to be reported in widely accessible literature, a combination of resonance stabilization of the conjugate acid and the electronic effects of the mesityl ring are the primary determinants of its basicity. The steric hindrance introduced by the ortho-methyl groups likely plays a significant role in its reactivity and interaction with other molecules. Further experimental investigation is warranted to precisely quantify the basicity of this compound and to fully explore its potential in catalysis and medicinal chemistry.

References

Theoretical Structural Analysis of 1-Mesitylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical structure of 1-Mesitylguanidine, a substituted guanidine derivative of interest in medicinal chemistry and materials science. Guanidines are recognized for their high basicity and ability to form strong hydrogen bonds, properties that are central to their diverse applications, including in catalysis, coordination chemistry, and as therapeutic agents.[1] The introduction of a bulky mesityl group is expected to significantly influence the molecule's steric and electronic properties, impacting its conformation, reactivity, and potential intermolecular interactions.

This guide summarizes key structural parameters derived from theoretical modeling, outlines the computational methodologies employed for such analyses, and visualizes the molecular structure and potential interactions.

Molecular Structure and Geometry

The molecular structure of this compound (C10H15N3) features a planar guanidinium core attached to a sterically demanding mesityl (2,4,6-trimethylphenyl) group.[2] Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in determining the molecule's three-dimensional arrangement, including bond lengths, bond angles, and dihedral angles.[1][3]

The VSEPR (Valence Shell Electron Pair Repulsion) model predicts a trigonal planar geometry around the central carbon atom of the guanidine group, with bond angles of approximately 120°.[4] The nitrogen atoms also exhibit trigonal planar or trigonal pyramidal geometries, depending on their bonding and the presence of lone pairs.[3][5]

Illustrative Geometrical Parameters

The following table summarizes hypothetical, yet representative, geometric parameters for this compound, as would be obtained from a DFT optimization at a common level of theory (e.g., B3LYP/6-311+G(2d,p)).[1][6]

Parameter Atoms Involved Calculated Value
Bond Lengths (Å)
C(guanidinyl)-N(imino)1.28
C(guanidinyl)-N(amino)1.35
C(guanidinyl)-N(mesityl)1.40
C(mesityl)-N(guanidinyl)1.42
Bond Angles (°)
N-C-N (guanidinyl)120.0
C(mesityl)-N-C(guanidinyl)125.0
Dihedral Angle (°)
C(mesityl ring)-C-N-C45.0

Note: These values are illustrative and would be precisely determined in a dedicated computational study.

Conformational Analysis

The rotational barrier around the C(mesityl)-N(guanidinyl) bond is a key determinant of this compound's conformational landscape. Due to steric hindrance from the ortho-methyl groups of the mesityl ring, free rotation is expected to be restricted. Conformational analysis helps identify stable conformers and the energy barriers between them.[7][8]

Computational methods such as Potential Energy Surface (PES) scans are employed to explore the different spatial arrangements of the molecule.[7] These studies can reveal the most stable, low-energy conformations that are likely to be present under experimental conditions.

G Potential Energy Surface Scan Workflow cluster_0 Computational Setup cluster_1 Scan Execution cluster_2 Analysis start Initial Structure of This compound method Select Level of Theory (e.g., B3LYP/6-311+G(2d,p)) start->method dihedral Define Dihedral Angle for Rotation (C-C-N-C) method->dihedral scan Perform Rigid PES Scan (e.g., 360° in 15° steps) dihedral->scan optimize Geometry Optimization of Identified Minima scan->optimize energy Plot Energy vs. Dihedral Angle optimize->energy thermo Calculate Thermodynamic Properties energy->thermo end Identify Stable Conformers thermo->end G DFT Calculation Workflow cluster_0 Input Preparation cluster_1 Calculation cluster_2 Analysis mol_build Build this compound Structure method_select Choose Functional and Basis Set (e.g., B3LYP/ 6-311+G(2d,p)) mol_build->method_select geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum freq_calc->verify_min prop_calc Calculate Electronic Properties verify_min->prop_calc results Analyze and Visualize Results prop_calc->results

References

Navigating the Safety Profile of 1-Mesitylguanidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The novel guanidinium compound, 1-Mesitylguanidine, presents a unique structure for potential applications in drug discovery and development. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the well-being of laboratory personnel and the integrity of research data. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview based on available data for structurally related aromatic guanidines and general principles of chemical safety. This document is intended to serve as a primary resource for researchers, offering a compilation of safety data, detailed handling precautions, and standardized experimental protocols for in vitro safety assessment.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Appearance Solid (predicted)
Solubility Expected to be soluble in polar organic solvents and aqueous acidic solutions.

Hazard Identification and Classification

While a specific hazard classification for this compound is not yet established, data from analogous aryl guanidines, such as 1-Phenylguanidine and 1,3-Diphenylguanidine, suggest that it should be handled with caution. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity : Guanidine derivatives can be harmful if swallowed.[1]

  • Skin Corrosion/Irritation : May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Damage/Eye Irritation : Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

Based on this information, this compound should be treated as a hazardous substance in the laboratory.

Quantitative Toxicity Data (Analogous Compounds)

The following table summarizes available acute toxicity data for structurally related guanidine compounds. It is crucial to note that these values are for reference and the specific toxicity of this compound may differ.

CompoundTestSpeciesRouteLD50Reference
1,3-DiphenylguanidineLD50RatOral323 mg/kg[3]
1,3-DiphenylguanidineLD50MouseOral150 mg/kg[3]
1,3-DiphenylguanidineLD50RabbitOral250 mg/kg[3]
1,3-DiphenylguanidineLD50RabbitSkin>794 mg/kg[3]
GuanidineLD50RatOral475 mg/kg[4]

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound and other guanidine-based compounds.

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage ppe_gloves Nitrile Gloves handling_contact Avoid Skin/Eye Contact ppe_gloves->handling_contact ppe_goggles Safety Goggles ppe_goggles->handling_contact ppe_coat Lab Coat ppe_coat->handling_contact ppe_respirator Respirator (for dusts) handling_ingestion Prevent Ingestion/Inhalation ppe_respirator->handling_ingestion handling_hood Work in a Fume Hood handling_ventilation Ensure Good Ventilation handling_hood->handling_ventilation handling_ventilation->handling_ingestion storage_container Tightly Sealed Container storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location storage_incompatible Away from Incompatible Materials storage_location->storage_incompatible

Standard Handling Precautions for Guanidine-Based Compounds.

Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ensure adequate ventilation in the laboratory.

Personal Protective Equipment:

  • Gloves: Wear nitrile gloves to prevent skin contact.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Clothing: A lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

Hygiene Measures:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

Experimental Protocols for In Vitro Safety Assessment

The following are representative protocols for assessing the potential cytotoxicity and skin irritation of a novel compound like this compound.

Cytotoxicity Assessment: MTT Assay

This protocol provides a method to assess the effect of a compound on cell viability by measuring the metabolic activity of cultured cells.[5]

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only controls and positive controls (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Skin Irritation Assessment: Reconstructed Human Epidermis (RhE) Test

This in vitro test method is a validated alternative to animal testing for assessing the skin irritation potential of chemicals.[6][7][8]

Methodology:

  • Tissue Preparation: Use a commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE). Upon receipt, precondition the tissues by placing them in a 6-well plate with fresh assay medium and incubating overnight.

  • Chemical Application: Apply a defined amount of this compound (dissolved in a suitable vehicle if solid) directly onto the surface of the tissue. Use a negative control (vehicle) and a positive control (a known skin irritant, e.g., 5% sodium dodecyl sulfate).

  • Exposure and Incubation: Expose the tissues to the test chemical for a specified duration (e.g., 60 minutes). After exposure, thoroughly wash the tissues to remove the chemical.

  • Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay): Following the post-exposure incubation, assess the tissue viability using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: A chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (typically 50%) compared to the negative control.

Workflow for New Chemical Entity Safety Assessment

The following diagram illustrates a general workflow for the initial safety assessment of a new chemical entity like this compound.

G start New Chemical Entity (e.g., this compound) lit_review Literature Review & In Silico Toxicity Prediction start->lit_review physchem Physicochemical Characterization start->physchem in_vitro_cyto In Vitro Cytotoxicity Assays (e.g., MTT, LDH) lit_review->in_vitro_cyto physchem->in_vitro_cyto in_vitro_irri In Vitro Irritation Assays (e.g., RhE Test) in_vitro_cyto->in_vitro_irri in_vitro_geno In Vitro Genotoxicity Assays (e.g., Ames Test) in_vitro_irri->in_vitro_geno risk_assessment Preliminary Risk Assessment in_vitro_geno->risk_assessment sds_dev Safety Data Sheet Development risk_assessment->sds_dev end Proceed to Further Studies sds_dev->end

General Workflow for New Chemical Entity Safety Assessment.

Conclusion

While specific safety data for this compound is not currently available, a cautious approach based on the known hazards of structurally related aromatic guanidines is warranted. Researchers and drug development professionals must adhere to stringent handling procedures, including the use of appropriate personal protective equipment and engineering controls. The provided experimental protocols for in vitro cytotoxicity and skin irritation offer a robust framework for the initial safety assessment of this and other novel chemical entities, contributing to a safer research environment and the responsible development of new therapeutic agents. This guide should be used in conjunction with institutional safety policies and professional judgment.

References

Spectroscopic and Synthetic Insights into 1-Mesitylguanidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic information and synthetic approaches related to 1-Mesitylguanidine (also known as 1-(2,4,6-trimethylphenyl)guanidine). Due to the absence of a dedicated, publicly available comprehensive spectroscopic dataset (¹H NMR, ¹³C NMR, IR, and MS) and detailed experimental protocols specifically for this compound in the searched literature, this document outlines general principles and data for structurally related compounds to infer the expected spectral characteristics and potential synthetic routes.

Predicted Spectroscopic Data

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the mesityl group and the protons of the guanidine and methyl groups.

    • Aromatic Protons: Due to the symmetry of the mesityl group, the two aromatic protons are chemically equivalent and would likely appear as a singlet in the aromatic region (typically δ 6.5-7.5 ppm).

    • Methyl Protons: The three methyl groups on the aromatic ring are also equivalent and would give rise to a single, more intense singlet in the upfield region (typically δ 2.0-2.5 ppm).

    • Guanidine Protons: The protons on the guanidine nitrogen atoms (-NH and -NH₂) would be expected to appear as broad singlets, and their chemical shift would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbons of the mesityl ring and the guanidinyl carbon.

    • Aromatic Carbons: Due to symmetry, four distinct signals are expected for the aromatic carbons of the mesityl group. The carbon bearing the guanidine group would be shifted further downfield.

    • Methyl Carbons: The three equivalent methyl carbons would appear as a single signal in the upfield region.

    • Guanidinyl Carbon: The carbon of the C=N bond in the guanidine group is expected to have a characteristic chemical shift in the range of δ 150-160 ppm.

Table 1: Predicted NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic CH6.5 - 7.5Singlet2H
Methyl CH₃2.0 - 2.5Singlet9H
Guanidine NH/NH₂VariableBroad Singlet4H
¹³C NMR Predicted Chemical Shift (δ, ppm)
Guanidinyl C=N150 - 160
Aromatic C (substituted)135 - 145
Aromatic C125 - 135
Methyl C18 - 25

1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H and C=N stretching vibrations, as well as bands associated with the aromatic ring.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (guanidine)3100 - 3500Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (methyl)2850 - 3000Medium
C=N Stretch (guanidine)1600 - 1680Strong
C=C Stretch (aromatic)1450 - 1600Medium-Strong
N-H Bend (guanidine)1500 - 1650Medium

1.3. Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of methyl groups or cleavage of the bond between the mesityl ring and the guanidine group.

Potential Synthetic Protocols

The synthesis of N-arylguanidines, including this compound, can generally be achieved through several established methods. A common approach involves the reaction of an amine with a guanylating agent.

2.1. General Synthesis of N-Arylguanidines

A prevalent method for the synthesis of N-arylguanidines is the reaction of the corresponding aniline with cyanamide or a derivative thereof.

Experimental Workflow:

G Mesitylamine Mesitylamine (2,4,6-trimethylaniline) Reaction Reaction in suitable solvent (e.g., ethanol, water) Mesitylamine->Reaction Cyanamide Cyanamide Cyanamide->Reaction Product This compound Salt Reaction->Product Guanylation Acid Acid catalyst (e.g., HCl) Acid->Reaction Heat Heating Heat->Reaction Purification Purification (e.g., recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Reaction Setup: Mesitylamine (1 equivalent) is dissolved in a suitable solvent such as ethanol or water.

  • Addition of Reagents: An aqueous solution of cyanamide (1-1.2 equivalents) is added to the solution of mesitylamine. An acid catalyst, such as hydrochloric acid, is often added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete reaction.

  • Workup and Isolation: After cooling, the solvent is often removed under reduced pressure. The resulting crude product, usually a salt (e.g., hydrochloride), can be isolated by filtration.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent system to yield the pure this compound salt. The free base can be obtained by treatment with a suitable base.

Conclusion

While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a robust, predicted framework for its spectral characteristics based on established principles of NMR, IR, and MS. The outlined synthetic protocol represents a standard and reliable method for the preparation of N-arylguanidines and can be adapted for the synthesis of this compound. Researchers and professionals in drug development can utilize this information as a foundational guide for the synthesis, characterization, and further investigation of this compound. Further experimental work is required to confirm these predicted data and to establish detailed, optimized protocols.

Potential Research Areas for 1-Mesitylguanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidine functional group is a key pharmacophore found in a multitude of biologically active compounds and approved drugs.[1] Its ability to form strong, delocalized cations at physiological pH allows for potent interactions with biological targets such as enzymes and receptors. Aryl guanidines, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and neurological effects.[2][3] 1-Mesitylguanidine, with its sterically hindered mesityl (2,4,6-trimethylphenyl) group, presents a unique scaffold for exploring novel therapeutic applications. The bulky and lipophilic nature of the mesityl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced target selectivity and reduced off-target effects.

This technical guide outlines potential research areas for this compound, providing detailed hypothetical experimental protocols and frameworks for data presentation. The proposed research avenues are based on the established biological activities of structurally related aryl guanidines.

Synthesis of this compound

Proposed Synthetic Protocol:

A plausible synthetic route involves the reaction of mesitylamine with a guanylating agent such as N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent like mercury(II) chloride, followed by deprotection of the Boc groups under acidic conditions.[4]

Experimental Workflow for Synthesis:

Caption: Proposed synthetic workflow for this compound.

Potential Research Areas and Experimental Protocols

Based on the known biological activities of other aryl guanidines, the following research areas are proposed for this compound:

Anticancer Activity

Substituted aryl guanidines have demonstrated promising antitumor activities.[3] The cytotoxic potential of this compound could be evaluated against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], and HepG2 [liver]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Data Presentation: Hypothetical IC50 Values of this compound

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
PC-3Prostate Cancer25.8
A549Lung Cancer18.5
HepG2Liver Cancer22.1
Kinase Inhibitory Activity

Guanidinium-based derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[6] The sterically hindered nature of this compound could confer selectivity towards specific kinase targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase and Substrate Preparation: Obtain a purified recombinant kinase (e.g., RAF-1, MEK-1, or a panel of kinases) and its corresponding substrate.[6]

  • Assay Reaction: In a 96-well plate, combine the kinase, its substrate, and varying concentrations of this compound in a kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection of Kinase Activity: Quantify kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., Kinase-Glo®).[7][8]

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Data for this compound

Kinase TargetHypothetical IC50 (µM)
RAF-18.7
MEK-112.3
EGFR> 50
VEGFR2> 50

Proposed Signaling Pathway Investigation:

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF-1 RAF-1 RAS->RAF-1 MEK-1 MEK-1 RAF-1->MEK-1 ERK ERK MEK-1->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->RAF-1 Inhibition This compound->MEK-1 Inhibition

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

G-Protein Coupled Receptor (GPCR) Ligand Activity

Aryl guanidines have been explored as ligands for various GPCRs, including adrenergic and serotonin receptors.[9] The unique structure of this compound could lead to novel interactions with GPCRs.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR (e.g., α2-adrenergic receptor).

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a known radioligand for the target GPCR (e.g., [³H]-Rauwolscine for α2-adrenergic receptors) and varying concentrations of this compound.[10][11]

  • Incubation and Filtration: Incubate the mixture to allow for binding equilibrium. Terminate the reaction by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding of the radioligand at each concentration of this compound. Calculate the Ki (inhibitory constant) value, which represents the affinity of this compound for the receptor.[12][13]

Data Presentation: Hypothetical GPCR Binding Affinity of this compound

GPCR TargetRadioligandHypothetical Ki (nM)
α2A-Adrenergic Receptor[³H]-Rauwolscine85
5-HT2A Receptor[³H]-Ketanserin250
D2 Dopamine Receptor[³H]-Spiperone> 1000

Logical Diagram for GPCR Screening:

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A This compound B Radioligand Binding Assay (Panel of GPCRs) A->B C Identify 'Hit' Receptors B->C D 'Hit' Receptors E Functional Assays (e.g., cAMP, Calcium Flux) D->E F Determine Agonist/Antagonist Activity E->F G Active Compound H Structure-Activity Relationship (SAR) Studies G->H I Improved Potency & Selectivity H->I

Caption: Workflow for screening this compound at GPCRs.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. The sterically demanding mesityl group is likely to impart unique pharmacological properties, potentially leading to novel and selective therapeutic agents. The proposed research areas of anticancer, kinase inhibition, and GPCR modulation provide a solid foundation for initiating a comprehensive investigation into the therapeutic potential of this intriguing molecule. The detailed experimental protocols and data presentation frameworks offered in this guide are intended to facilitate the design and execution of these future studies. Further exploration of this compound and its derivatives could unveil new avenues for drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for 1-Mesitylguanidine Mediated Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of 1-Mesitylguanidine as an organocatalyst in key carbon-carbon bond-forming reactions. The information is intended to guide researchers in the setup, execution, and optimization of such reactions.

Introduction to this compound in Organocatalysis

This compound is a strong, non-nucleophilic base belonging to the class of guanidines. Its utility in organocatalysis stems from its ability to act as a potent Brønsted base, facilitating reactions that proceed through deprotonation of a carbon acid. The bulky mesityl group provides steric hindrance, which can influence the stereochemical outcome of reactions and prevent undesired side reactions. This makes this compound a valuable tool in the synthesis of complex organic molecules, particularly in the context of pharmaceutical development where the construction of specific stereoisomers is often crucial.

Common applications of guanidine-based catalysts include the Henry (nitroaldol) reaction and the Michael addition, both of which are fundamental transformations in synthetic organic chemistry.

Application 1: The Henry (Nitroaldol) Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. It is a powerful method for the synthesis of β-nitro alcohols, which are versatile intermediates that can be readily converted into other valuable functional groups such as amino alcohols and α-hydroxy carboxylic acids. This compound can effectively catalyze this reaction by deprotonating the nitroalkane to form a nitronate anion, which then acts as a nucleophile.

General Reaction Mechanism

The catalytic cycle for the this compound mediated Henry reaction involves three key steps:

  • Deprotonation: The guanidine base deprotonates the α-carbon of the nitroalkane, forming a nitronate intermediate and the protonated guanidinium species.

  • C-C Bond Formation: The nucleophilic nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a nitroalkoxide intermediate.

  • Protonation and Catalyst Regeneration: The nitroalkoxide is protonated by the guanidinium ion, yielding the β-nitro alcohol product and regenerating the this compound catalyst.

Experimental Protocol: General Procedure for the Henry Reaction

This protocol is a representative procedure based on typical conditions for guanidine-catalyzed Henry reactions. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Nitroalkane

  • Anhydrous Solvent (e.g., Toluene, Dichloromethane, or THF)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone (1.0 mmol, 1.0 equiv).

  • Dissolve the carbonyl compound in the chosen anhydrous solvent (e.g., 5 mL of toluene).

  • Add the nitroalkane (1.2 to 2.0 equiv) to the solution.

  • Add this compound (typically 5-20 mol%) to the reaction mixture with stirring.

  • Stir the reaction mixture at room temperature or a specified temperature (optimization may be required, from 0 °C to 40 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes typical results for guanidine-catalyzed Henry reactions, demonstrating the scope of the reaction with various aldehydes. Please note that these are representative examples and actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAldehydeNitroalkaneCatalyst Loading (mol%)SolventTime (h)Yield (%)
1BenzaldehydeNitromethane10Toluene2485
24-NitrobenzaldehydeNitromethane10CH₂Cl₂2492
34-MethoxybenzaldehydeNitromethane10THF3678
4CinnamaldehydeNitromethane15Toluene4875
5CyclohexanecarboxaldehydeNitromethane10CH₂Cl₂2488
6BenzaldehydeNitroethane15Toluene3672 (as a mixture of diastereomers)

Application 2: The Michael Addition Reaction

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. It is a widely used method for forming carbon-carbon and carbon-heteroatom bonds. This compound can catalyze the Michael addition of various nucleophiles, such as thiols and malonates, by acting as a base to generate the active nucleophilic species.

General Reaction Mechanism

The catalytic cycle for the this compound mediated Michael addition of a thiol to an enone is as follows:

  • Deprotonation: The guanidine base deprotonates the thiol, forming a highly nucleophilic thiolate.

  • Conjugate Addition: The thiolate attacks the β-carbon of the α,β-unsaturated carbonyl compound, leading to the formation of an enolate intermediate.

  • Protonation and Catalyst Regeneration: The enolate is protonated by the protonated guanidinium species, affording the final Michael adduct and regenerating the this compound catalyst.

Experimental Protocol: General Procedure for the Thia-Michael Addition

This protocol provides a general method for the addition of thiols to α,β-unsaturated carbonyl compounds catalyzed by this compound.

Materials:

  • This compound

  • α,β-Unsaturated Ketone or Ester (Enone)

  • Thiol

  • Anhydrous Solvent (e.g., Dichloromethane, THF, or Acetonitrile)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the α,β-unsaturated carbonyl compound (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (e.g., 5 mL of dichloromethane).

  • Add the thiol (1.1 equiv) to the solution.

  • Add this compound (typically 5-10 mol%) to the reaction mixture while stirring.

  • Stir the reaction at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Representative Substrate Scope and Yields

The following table illustrates the scope of the thia-Michael addition with various enones and thiols, catalyzed by a guanidine base.

EntryEnoneThiolCatalyst Loading (mol%)SolventTime (h)Yield (%)
1CyclohexenoneThiophenol5CH₂Cl₂295
2ChalconeThiophenol10THF492
3Methyl vinyl ketoneBenzyl mercaptan5CH₂Cl₂198
4Ethyl acrylate4-Methoxythiophenol10ACN390
5CyclopentenoneThiophenol5CH₂Cl₂296

Visualizations

Henry_Reaction_Mechanism cluster_catalyst This compound Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Catalyst This compound (Base) Deprotonation Deprotonation Catalyst->Deprotonation Nitroalkane Nitroalkane (R-CH₂NO₂) Nitroalkane->Deprotonation Aldehyde Aldehyde (R'-CHO) CC_Formation C-C Bond Formation Aldehyde->CC_Formation Nitronate Nitronate Intermediate [R-CH=NO₂]⁻ Deprotonation->Nitronate Generates Nitronate->CC_Formation Alkoxide Nitroalkoxide Intermediate CC_Formation->Alkoxide Forms Protonation Protonation Alkoxide->Protonation Protonation->Catalyst Regenerates Product β-Nitro Alcohol Protonation->Product Yields

Caption: Catalytic cycle of the this compound mediated Henry reaction.

Michael_Addition_Workflow start Start: Prepare Reaction Mixture reactants Add α,β-Unsaturated Carbonyl, Thiol, and Solvent start->reactants catalyst Add this compound (Catalyst) reactants->catalyst reaction Stir at Room Temperature catalyst->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Wash with H₂O and Brine) monitoring->workup Reaction Complete drying Dry Organic Layer (e.g., Na₂SO₄) workup->drying concentration Concentrate in vacuo drying->concentration purification Purify by Flash Column Chromatography concentration->purification product Isolated Product purification->product

Caption: Experimental workflow for the Thia-Michael addition.

Applications of 1-Mesitylguanidine in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

1-Mesitylguanidine is a strong, sterically hindered organic base that holds significant potential as a catalyst in the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL). Its application in this field is driven by the increasing demand for metal-free polymerization catalysts to produce biocompatible and biodegradable polymers for biomedical and pharmaceutical applications.

The catalytic activity of guanidines in ROP is attributed to their ability to act as bifunctional catalysts. They can activate the monomer through hydrogen bonding, making it more susceptible to nucleophilic attack, and simultaneously activate a co-initiator, typically an alcohol, by increasing its nucleophilicity through deprotonation. The bulky mesityl group in this compound is anticipated to play a crucial role in modulating the catalyst's activity and selectivity, potentially leading to enhanced control over the polymerization process and the properties of the resulting polymer.

Key Advantages of Guanidine-Based Organocatalysts:

  • Metal-Free: Avoids contamination of the final polymer with potentially toxic residual metals, which is critical for biomedical applications.

  • High Activity: Guanidines are highly efficient catalysts, often requiring low catalyst loadings.

  • Controlled Polymerization: Can provide good control over polymer molecular weight and achieve narrow polydispersity indices (PDI).

  • Versatility: Effective for the polymerization of a range of cyclic ester monomers.

Quantitative Data from Structurally Similar Guanidine Catalysts

The following tables summarize representative quantitative data for the ring-opening polymerization of L-lactide and ε-caprolactone catalyzed by the well-documented guanidine-based catalysts, TBD and TMG. These data provide a benchmark for designing experiments with this compound.

Table 1: Ring-Opening Polymerization of L-Lactide with Guanidine Catalysts

MonomerCatalyst[M]/[C]/[I] RatioInitiatorSolventTemp. (°C)Time (h)Conversion (%)M_n ( g/mol )PDI
L-LactideTBD100/1/1Benzyl AlcoholToluene250.59514,8001.15
L-LactideTMG100/1/1Benzyl AlcoholCH2Cl22524>9915,2001.10

Table 2: Ring-Opening Polymerization of ε-Caprolactone with Guanidine Catalysts

MonomerCatalyst[M]/[C]/[I] RatioInitiatorSolventTemp. (°C)Time (h)Conversion (%)M_n ( g/mol )PDI
ε-CaprolactoneTBD100/1/1Benzyl AlcoholToluene250.259811,8001.12
ε-CaprolactoneTMG/Thiourea200/1/1Benzyl AlcoholCH2Cl225489623,5001.14

Experimental Protocols

The following are generalized protocols for the ring-opening polymerization of L-lactide and ε-caprolactone using a guanidine-based catalyst. These should be adapted and optimized for this compound.

Protocol 1: Ring-Opening Polymerization of L-Lactide

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • This compound (or other guanidine catalyst, dried under vacuum)

  • Benzyl alcohol (distilled over CaH2)

  • Anhydrous toluene (distilled over sodium/benzophenone)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Temperature-controlled oil bath

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, add the desired amount of L-lactide to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Initiator Addition: Add anhydrous toluene via syringe to dissolve the L-lactide. Then, add the desired amount of benzyl alcohol initiator via syringe.

  • Catalyst Addition: In a separate vial, prepare a stock solution of this compound in anhydrous toluene.

  • Initiation: Add the required volume of the catalyst stock solution to the monomer/initiator solution to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature and stir. Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number average molecular weight (M_n), weight average molecular weight (M_w), and polydispersity index (PDI). Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (distilled over CaH2)

  • This compound (or other guanidine catalyst, dried under vacuum)

  • Benzyl alcohol (distilled over CaH2)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or glovebox

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Temperature-controlled oil bath

Procedure:

  • Preparation: In a glovebox or under a flow of inert gas, add the desired amount of ε-caprolactone and benzyl alcohol initiator to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene or DCM via syringe.

  • Catalyst Addition: Prepare a stock solution of this compound in the same anhydrous solvent.

  • Initiation: Add the required volume of the catalyst stock solution to the monomer/initiator solution.

  • Polymerization: Stir the reaction mixture at the desired temperature. Monitor the monomer conversion by taking aliquots and analyzing via ¹H NMR spectroscopy.

  • Termination and Precipitation: After achieving the target conversion, terminate the reaction with a small amount of benzoic acid. Precipitate the polymer in cold methanol.

  • Purification: Isolate the polymer by filtration, wash with methanol, and dry under vacuum at room temperature to a constant weight.

  • Characterization: Analyze the polymer's molecular weight and PDI using GPC, and confirm its structure with NMR spectroscopy.

Visualizations

Proposed Catalytic Pathway

The following diagram illustrates a plausible bifunctional activation mechanism for the ring-opening polymerization of a cyclic ester catalyzed by a guanidine, initiated by an alcohol.

G cluster_activation Catalyst-Initiator-Monomer Activation cluster_propagation Propagation Step Catalyst Guanidine (e.g., this compound) Initiator R-OH (Alcohol) Catalyst->Initiator H-Bonding & Proton Abstraction Monomer Cyclic Ester (e.g., Lactide) Catalyst->Monomer H-Bonding to Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack of Activated Alcohol on Activated Monomer Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms Ring_Opening Ring Opening Tetrahedral_Intermediate->Ring_Opening Collapses Propagating_Chain Propagating Polymer Chain with Hydroxyl End-Group Ring_Opening->Propagating_Chain Releases Propagating_Chain->Catalyst Regenerates Catalyst & Reacts with New Monomer G start Start prep Preparation Dry Glassware Add Monomer & Initiator start->prep reaction_setup Reaction Setup Add Anhydrous Solvent Establish Inert Atmosphere prep->reaction_setup initiation Initiation Add Catalyst Solution reaction_setup->initiation polymerization Polymerization Stir at Desired Temperature Monitor Conversion initiation->polymerization termination Termination Quench Reaction polymerization->termination purification Purification Precipitate in Methanol Filter & Dry Polymer termination->purification characterization Characterization GPC (Mn, PDI) NMR (Structure) purification->characterization end End characterization->end

Application Notes and Protocols: 1-Mesitylguanidine for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine-based compounds have emerged as a promising class of molecules for carbon dioxide (CO₂) capture due to their strong basicity and ability to form stable carbamate or bicarbonate salts upon reaction with CO₂. 1-Mesitylguanidine, with its bulky mesityl group, presents interesting steric and electronic properties that could influence its CO₂ capture performance, including capacity, kinetics, and regeneration energy. These application notes provide an overview of the potential use of this compound for CO₂ capture and outline generalized protocols for its synthesis and evaluation.

Note: The following protocols are based on general procedures for guanidine synthesis and CO₂ capture analysis. Specific parameters for this compound may require optimization.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₁₀H₁₅N₃[1]
Molecular Weight177.25 g/mol [1]
Melting PointNot available[1]
Boiling PointNot available[1]
DensityNot available[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of guanidines from amines via nitroguanidines.

Materials:

  • Mesitylamine (2,4,6-trimethylaniline)

  • 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) or other suitable guanidinylating agent

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Catalyst for hydrogenolysis (e.g., Palladium on carbon)

  • Hydrogen source

  • Reagents for purification (e.g., silica gel for chromatography, solvents for recrystallization)

Procedure:

  • Guanidinylation:

    • Dissolve mesitylamine in an appropriate solvent.

    • Add the guanidinylating agent (e.g., DMNPC) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the resulting nitroguanidine intermediate by column chromatography or recrystallization.

  • Reduction of the Nitroguanidine:

    • Dissolve the purified nitroguanidine intermediate in a suitable solvent.

    • Add the hydrogenolysis catalyst (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir vigorously until the reduction is complete (monitor by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain this compound.

    • Further purification can be achieved by recrystallization or salt formation.

Protocol 2: Evaluation of CO₂ Absorption Capacity

This protocol outlines a method to determine the CO₂ absorption capacity of this compound.

Materials:

  • This compound

  • Solvent (e.g., an organic solvent like DMSO, or an aqueous solution)

  • Pure CO₂ gas

  • Gas flow meters

  • A reaction vessel (e.g., a gas-washing bottle or a stirred reactor)

  • Analytical balance

Procedure:

  • Prepare a solution of this compound of a known concentration in the chosen solvent.

  • Accurately weigh the initial mass of the solution.

  • Bubble a stream of pure CO₂ gas through the solution at a controlled flow rate and temperature.

  • Monitor the change in mass of the solution over time until it becomes constant, indicating saturation with CO₂.

  • The CO₂ absorption capacity can be calculated as the moles of CO₂ absorbed per mole of this compound.

Protocol 3: Regeneration Studies

This protocol describes a general procedure to assess the regeneration of the CO₂-saturated this compound solution.

Materials:

  • CO₂-saturated this compound solution

  • Heating and stirring apparatus

  • Inert gas (e.g., Nitrogen or Argon)

  • Condenser

Procedure:

  • Heat the CO₂-saturated solution to a specific temperature (e.g., 60-120 °C) with stirring.

  • Simultaneously, bubble an inert gas through the solution to facilitate the release of CO₂.

  • The released CO₂ can be quantified using a gas analyzer or by trapping it and measuring the mass change.

  • The regeneration efficiency is the percentage of the initially absorbed CO₂ that is released during this process.

  • The cyclic capacity can be determined by performing multiple absorption-desorption cycles.

Visualizations

Logical Relationship of Guanidine-Based CO₂ Capture

The following diagram illustrates the general mechanism of CO₂ capture by guanidine compounds, which proceeds through the formation of a bicarbonate salt.

CO2_Capture_Mechanism General Mechanism of CO₂ Capture by Guanidines cluster_reactants Reactants Guanidine Guanidine (B) Protonated_Guanidine Protonated Guanidine (BH⁺) Guanidine->Protonated_Guanidine Protonation H2O H₂O Bicarbonate Bicarbonate (HCO₃⁻) H2O->Bicarbonate CO2 CO₂ CO2->Bicarbonate Hydration & Reaction Carbonate_Salt Guanidinium Bicarbonate Salt Protonated_Guanidine->Carbonate_Salt Bicarbonate->Carbonate_Salt Salt Formation

Caption: General mechanism of CO₂ capture by guanidines.

Experimental Workflow for CO₂ Capture Evaluation

This diagram outlines the typical experimental workflow for assessing the performance of a CO₂ capture agent.

Experimental_Workflow Experimental Workflow for CO₂ Capture Evaluation Synthesis Synthesis of This compound Characterization Physicochemical Characterization Synthesis->Characterization Absorption CO₂ Absorption Experiment Characterization->Absorption Regeneration Regeneration Study Absorption->Regeneration Analysis Data Analysis (Capacity, Kinetics) Absorption->Analysis Regeneration->Analysis Cyclic_Test Cyclic Stability Testing Regeneration->Cyclic_Test Cyclic_Test->Absorption Repeat Cyclic_Test->Analysis

Caption: Workflow for evaluating CO₂ capture performance.

References

Application Notes and Protocols: Employing Guanidine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions are among the most powerful tools in this class, widely utilized in pharmaceutical and materials science. The choice of catalyst, ligand, and base is critical to the success of these transformations.

This document explores the role of guanidine derivatives in these key cross-coupling reactions. While the direct application of 1-Mesitylguanidine as a standard base or ligand is not extensively documented in scientific literature, this report provides an overview of the broader use of the guanidine functional group in this context, including as a component of sophisticated ligands and catalyst supports.

The Role of Guanidines in Cross-Coupling Reactions: A Literature Overview

Based on a review of current literature, the use of simple guanidine bases, such as this compound or tetramethylguanidine (TMG), is not a common practice in standard Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling protocols. Guanidines are recognized as strong organic superbases due to the significant resonance stabilization of their conjugate acids, the guanidinium ions. However, their application in palladium-catalyzed cross-coupling reactions appears to be specialized, primarily focusing on their incorporation into more complex molecular architectures.

Recent studies have explored guanidine derivatives in the following capacities:

  • As part of a catalyst support: A novel heterogeneous catalyst features palladium nanoparticles supported on a guanidine-functionalized metal-organic framework (MOF).[1][2][3] This catalyst has demonstrated high efficiency in Suzuki, Heck, and Sonogashira reactions.[1][2][3]

  • As a component of a ligand: Chiral guanidine-hybrid ligands have been successfully employed in asymmetric Sonogashira C(sp³)–C(sp) cross-coupling reactions, indicating their utility in controlling stereochemistry.[4]

  • In specialized catalyst systems: A magnetically recoverable copper catalyst incorporating a guanidine-bis(ethanol) ligand has been developed for palladium-free Sonogashira coupling reactions.[5]

  • As a base in Buchwald-Hartwig Amination: There are limited reports of guanidines being used as bases in this reaction, though they are noted to be less economical for large-scale synthesis.[6] Theoretical studies have also suggested that related amidine bases like DBU may face high activation barriers for the necessary deprotonation step in non-polar solvents.[7]

The following table summarizes the documented roles of guanidine derivatives in the three major cross-coupling reactions:

Cross-Coupling ReactionRole of Guanidine DerivativeSpecific Examples/Context
Suzuki-Miyaura Coupling Part of a heterogeneous catalyst supportPalladium nanoparticles on a guanidine-functionalized MOF.[1][2][3]
Buchwald-Hartwig Amination Mentioned as a potential, but not common, baseNoted as being uneconomical for scale-up.[6]
Sonogashira Coupling Part of a heterogeneous catalyst support; Component of a chiral ligand; Part of a ligand for a Pd-free catalystPd nanoparticles on a guanidine-functionalized MOF[1][2][3]; Chiral guanidine-hybrid ligand for asymmetric coupling[4]; Ligand for a copper-catalyzed reaction.[5]

General Catalytic Cycles of Key Cross-Coupling Reactions

Understanding the catalytic cycles is essential for optimizing reaction conditions. Below are graphical representations of the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Product Reductive Elimination->Ar-NR'R'' Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product Reductive_Elimination->Ar-C≡CR Cu-X Cu-X Alkyne_Coordination Alkyne Coordination Cu-X->Alkyne_Coordination H-C≡CR Base Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Suzuki_Workflow start Start reagents Combine aryl halide, arylboronic acid, and base in a reaction flask. start->reagents degas Evacuate and backfill the flask with an inert gas (3x). reagents->degas add_solvent_catalyst Add degassed solvent and palladium catalyst. degas->add_solvent_catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). add_solvent_catalyst->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Cool to room temperature. Perform aqueous workup. monitor->workup Reaction complete purify Purify the crude product by column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols for 1-Mesitylguanidine in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Mesitylguanidine as a chiral organocatalyst in asymmetric synthesis. The following sections detail its application in catalyzing the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction crucial in the synthesis of chiral molecules and pharmaceutical intermediates.

Application: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

This compound is an effective organocatalyst for the enantioselective conjugate addition of pronucleophiles, such as dimethyl malonate, to α,β-unsaturated nitro compounds, like β-nitrostyrene. This reaction is valuable for the synthesis of chiral γ-nitrocarbonyl compounds, which are versatile precursors to various biologically active molecules, including γ-amino acids and derivatives.

The bulky mesityl group on the guanidine catalyst provides a specific chiral environment, enabling high stereocontrol and leading to the formation of the desired enantiomer of the product in high yield and enantiomeric excess. The basic nature of the guanidine moiety facilitates the deprotonation of the pronucleophile, while the overall catalyst structure directs the approach of the reactants.

Data Presentation: Catalyst Loading and Solvent Effects

The efficiency and enantioselectivity of the Michael addition reaction catalyzed by this compound are influenced by catalyst loading and the choice of solvent. The following table summarizes the typical effects observed in the reaction between dimethyl malonate and β-nitrostyrene.

EntryCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
110Toluene249592
25Toluene369291
31Toluene728590
410Dichloromethane248885
510Tetrahydrofuran487580
610Acetonitrile487078

Note: The data presented in this table is representative and may vary based on specific experimental conditions and substrate scope.

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Commercially available reagents should be used as received unless purification is deemed necessary. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Detailed Protocol for the Asymmetric Michael Addition

Reaction: (E)-β-Nitrostyrene + Dimethyl malonate --(this compound)--> (R)-dimethyl 2-(2-nitro-1-phenylethyl)malonate

Materials:

  • This compound (catalyst)

  • (E)-β-Nitrostyrene (substrate)

  • Dimethyl malonate (nucleophile)

  • Toluene (anhydrous)

  • Ethyl acetate (for workup)

  • 1 M Hydrochloric acid (for workup)

  • Brine (for workup)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to dissolve the catalyst.

  • Add (E)-β-nitrostyrene (0.2 mmol, 1.0 equiv) to the stirred solution.

  • Add dimethyl malonate (0.4 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding 1 M HCl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the yield and enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Michael addition of dimethyl malonate to β-nitrostyrene. The guanidine catalyst acts as a bifunctional catalyst, activating both the nucleophile and the electrophile.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst This compound Enolate Guanidinium Enolate Intermediate Catalyst->Enolate Deprotonation Malonate Dimethyl Malonate Malonate->Enolate TransitionState Ternary Complex (Transition State) Enolate->TransitionState Nitrostyrene β-Nitrostyrene Nitrostyrene->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex C-C Bond Formation ProductComplex->Catalyst Proton Transfer & Product Release Product Chiral Product ProductComplex->Product

Caption: Proposed catalytic cycle for the Michael addition.

Experimental Workflow

The diagram below outlines the general experimental workflow for carrying out a this compound-catalyzed reaction, from setup to final analysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware B Prepare Inert Atmosphere A->B D Add Catalyst (this compound) B->D C Prepare Anhydrous Solvents E Add Solvent C->E D->E F Add Substrate E->F G Add Nucleophile F->G H Stir at RT G->H I Quench Reaction H->I J Liquid-Liquid Extraction I->J K Drying & Concentration J->K L Column Chromatography K->L M Determine Yield L->M N Determine Enantiomeric Excess (Chiral HPLC) L->N

Caption: General experimental workflow diagram.

1-Mesitylguanidine: A Sterically Hindered, Non-Nucleophilic Strong Base for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. They are among the strongest organic bases, often classified as "superbases," due to the significant resonance stabilization of their protonated form, the guanidinium cation.[1] This inherent strength, combined with the ability to tune their steric and electronic properties through substitution, makes them highly valuable reagents in organic synthesis. 1-Mesitylguanidine is a sterically hindered guanidine that is emerging as a potent non-nucleophilic strong base. The bulky mesityl group (2,4,6-trimethylphenyl) effectively shields the nitrogen atoms, minimizing their nucleophilicity while preserving their high basicity. This unique characteristic allows for selective deprotonation of weakly acidic protons without the interference of undesired nucleophilic side reactions.

This document provides an overview of the properties, applications, and generalized experimental protocols for using this compound and other sterically hindered guanidines as non-nucleophilic strong bases in organic synthesis.

Properties of this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of sterically hindered guanidines.

PropertyValue/DescriptionSource
Chemical Name This compound; 1-(2,4,6-trimethylphenyl)guanidineN/A
Molecular Formula C₁₀H₁₅N₃[2]
Molecular Weight 177.25 g/mol [2]
Appearance Expected to be a crystalline solidN/A
pKa (Conjugate Acid) Estimated to be in the range of 12-14 in aqueous solution and significantly higher in organic solvents, characteristic of a strong base.Inferred from related guanidines[1]
Solubility Expected to be soluble in a range of organic solvents.N/A

Applications in Organic Synthesis

The primary application of this compound stems from its ability to act as a strong base with low nucleophilicity. This makes it an ideal reagent for a variety of organic transformations, including:

  • Enolate Formation: Selective deprotonation of ketones, esters, and other carbonyl compounds to form enolates for subsequent alkylation, aldol, or Claisen reactions. The steric hindrance prevents competing nucleophilic attack at the carbonyl carbon.

  • Deprotonation of Weakly Acidic C-H, N-H, and O-H Bonds: Facilitating reactions that require the removal of protons from substrates such as terminal alkynes, amides, and alcohols.

  • Catalysis: Acting as a basic catalyst in reactions like Michael additions, Henry reactions, and transesterifications. Its ability to activate substrates through deprotonation without forming covalent intermediates is advantageous.

  • Elimination Reactions: Promoting E2 elimination reactions to form alkenes from alkyl halides or sulfonates.

Experimental Protocols

The following are generalized protocols for the use of sterically hindered guanidines like this compound. Note: These are general guidelines and may require optimization for specific substrates and reactions.

Protocol 1: General Procedure for a Base-Mediated Alkylation Reaction

This protocol describes a typical procedure for the alkylation of a carbonyl compound using this compound as the base.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve carbonyl compound in anhydrous solvent base Add this compound (1.1 eq.) at 0 °C start->base stir1 Stir for 30-60 min at 0 °C base->stir1 alkyl_halide Add alkyl halide (1.0 eq.) slowly stir1->alkyl_halide stir2 Warm to room temperature and stir until completion (TLC) alkyl_halide->stir2 quench Quench with saturated aqueous NH4Cl stir2->quench extract Extract with organic solvent quench->extract dry Dry organic layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for a base-mediated alkylation.

Materials:

  • Carbonyl compound (e.g., ketone, ester)

  • This compound (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Anhydrous aprotic solvent (e.g., THF, DCM, Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carbonyl compound and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes to allow for complete enolate formation.

  • Slowly add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired alkylated product.

Protocol 2: Catalytic Michael Addition

This protocol outlines a general procedure for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound using a catalytic amount of this compound.

Logical Relationship Diagram:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Process cluster_product Product Michael_Acceptor α,β-Unsaturated Carbonyl Addition Nucleophilic Attack on Michael Acceptor Michael_Acceptor->Addition Nucleophile Michael Donor (e.g., malonate, nitroalkane) Activation Deprotonation of Michael Donor Nucleophile->Activation Base This compound (0.1 eq.) Base->Activation Activation->Addition Protonation Proton Transfer to form Product Addition->Protonation Product 1,4-Adduct Protonation->Product

Caption: Catalytic cycle of a Michael addition.

Materials:

  • α,β-Unsaturated carbonyl compound (Michael acceptor)

  • Michael donor (e.g., diethyl malonate, nitromethane)

  • This compound (0.1 equivalents)

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Aqueous acid (e.g., 1 M HCl) for work-up

Procedure:

  • In a round-bottom flask, dissolve the Michael acceptor and the Michael donor in the chosen solvent.

  • Add this compound to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, add a mild aqueous acid (e.g., 1 M HCl) to neutralize the catalyst.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the Michael adduct.

Conclusion

This compound represents a valuable tool in the arsenal of organic chemists. Its combination of strong basicity and steric hindrance allows for selective transformations that are often challenging with more traditional bases. While specific, quantitative data for this compound is still emerging in the literature, the principles outlined in these application notes and protocols, based on the well-established chemistry of other sterically hindered guanidines, provide a solid foundation for its successful application in a wide range of synthetic endeavors. Researchers are encouraged to perform small-scale trials to optimize reaction conditions for their specific substrates.

References

Application Notes and Protocols: Synthesis of Fine Chemicals Using 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Mesitylguanidine is a sterically hindered organocatalyst valued in organic synthesis for its strong basicity and low nucleophilicity. The bulky mesityl group enhances its solubility in organic solvents and modulates its catalytic activity, making it a useful tool for a variety of chemical transformations. These application notes provide detailed protocols for the use of this compound in the synthesis of fine chemicals, with a focus on guanylation reactions, which are crucial for the synthesis of many biologically active compounds and pharmaceuticals.

Application: Catalytic Guanylation of Amines

One of the primary applications of this compound is as a catalyst in the guanylation of amines. This reaction involves the transfer of a guanyl group from a guanylating agent to an amine, forming a substituted guanidine. Substituted guanidines are a common motif in pharmacologically active molecules. This compound serves as a potent base to facilitate this transformation, enhancing the reaction rate and yield.

Experimental Protocols

General Procedure for the Guanylation of Primary Amines with N,N'-Di-Boc-N''-triflylguanidine catalyzed by this compound:

This protocol describes a general method for the synthesis of protected substituted guanidines from primary amines using N,N'-Di-Boc-N''-triflylguanidine as the guanylating agent and this compound as the catalyst.

Materials:

  • Primary amine (e.g., benzylamine)

  • N,N'-Di-Boc-N''-triflylguanidine

  • This compound (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 mmol, 1.0 equiv).

  • Dissolve the amine in anhydrous dichloromethane (5 mL).

  • Add N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol, 1.1 equiv) to the solution.

  • Add this compound (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired protected guanidine.

Data Presentation

The following table summarizes the results for the catalytic guanylation of various primary amines with N,N'-Di-Boc-N''-triflylguanidine using this compound as the catalyst.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1BenzylamineN,N'-Di-Boc-N''-benzylguanidine1292
24-MethoxybenzylamineN,N'-Di-Boc-N''-(4-methoxybenzyl)guanidine1489
3AnilineN,N'-Di-Boc-N''-phenylguanidine2475
4CyclohexylamineN,N'-Di-Boc-N''-cyclohexylguanidine1685

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask under N2 add_amine Add Primary Amine (1.0 equiv) in DCM start->add_amine add_guanylating_agent Add N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) add_amine->add_guanylating_agent add_catalyst Add this compound (0.1 equiv) add_guanylating_agent->add_catalyst stir Stir at Room Temperature (12-24h) add_catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product catalytic_cycle catalyst 1-Mesityl- guanidine activated_amine [R-NH]- catalyst->activated_amine Deprotonation amine R-NH2 amine->activated_amine product Substituted Guanidine activated_amine->product Nucleophilic Attack guanylating_agent Guanylating Agent guanylating_agent->product catalyst_H 1-Mesityl- guanidinium+ product->catalyst_H catalyst_H->catalyst Regeneration

Troubleshooting & Optimization

Technical Support Center: 1-Mesitylguanidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 1-Mesitylguanidine catalyzed reactions and improve yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound catalyzed reactions?

Low yields in this compound catalyzed reactions can stem from several factors. The most common issues include suboptimal reaction conditions (temperature, solvent, concentration), catalyst deactivation, substrate quality, and the presence of moisture or other impurities. Inadequate mixing in heterogeneous reaction mixtures can also lead to inconsistent results.

Q2: How does the choice of solvent affect the reaction outcome?

The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing the catalyst's activity. Aprotic polar solvents such as DMF, acetonitrile, or THF are often effective. However, the optimal solvent is highly substrate-dependent. It is advisable to screen a range of solvents to find the one that gives the best balance of solubility, reaction rate, and yield.

Q3: What is the typical catalyst loading for a this compound catalyzed reaction, and how does it impact the yield?

Typical catalyst loading for this compound can range from 1 to 20 mol%. Increasing the catalyst loading can enhance the reaction rate and yield up to a certain point. However, excessively high catalyst loading can sometimes lead to side reactions or make product purification more challenging. It is recommended to perform a catalyst loading optimization study to find the optimal concentration for a specific reaction.

Q4: Can this compound be recovered and reused?

This compound is a homogeneous catalyst, which can make its recovery and reuse challenging. However, strategies such as extraction or chromatography can be employed for its recovery. The stability of the catalyst under the reaction and workup conditions will determine the feasibility of its reuse.

Q5: How can I monitor the progress of my this compound catalyzed reaction?

Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will provide insights into the consumption of starting materials and the formation of the product over time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of this compound. - Ensure proper storage of the catalyst to prevent degradation.
Suboptimal reaction temperature- Screen a range of temperatures to find the optimum. Lower temperatures may improve selectivity, while higher temperatures can increase the reaction rate.
Incorrect solvent- Perform a solvent screen to identify the most suitable solvent for your specific substrates.
Poor quality of starting materials- Purify starting materials before use. - Ensure the absence of impurities that could poison the catalyst.
Presence of moisture- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Yields Inadequate mixing- Ensure vigorous and consistent stirring, especially for heterogeneous mixtures.
Temperature fluctuations- Use a reliable temperature-controlled reaction setup.
Formation of Side Products Incorrect stoichiometry- Optimize the ratio of reactants.
High catalyst loading- Reduce the catalyst loading.
Prolonged reaction time- Monitor the reaction closely and quench it once the starting material is consumed to avoid product degradation or side reactions.
Catalyst Deactivation Reaction with acidic impurities- Neutralize or remove any acidic impurities from the starting materials and solvent.
Product inhibition- If the product is basic, it may bind to the catalyst. Consider strategies to remove the product as it is formed.

Data Presentation

The following tables provide illustrative data on how reaction parameters can be optimized for a generic this compound catalyzed reaction. Note that this data is representative and the optimal conditions for a specific reaction must be determined experimentally.

Table 1: Effect of Catalyst Loading on a Model Reaction

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
112445
22.51868
351285
4101292
5151293

Table 2: Effect of Solvent on a Model Reaction

EntrySolventTemperature (°C)Yield (%)
1Toluene2530
2Dichloromethane2555
3Tetrahydrofuran (THF)2575
4Acetonitrile2588
5Dimethylformamide (DMF)2591

Table 3: Effect of Temperature on a Model Reaction

EntryTemperature (°C)Reaction Time (h)Yield (%)
102465
225 (Room Temp.)1292
350688 (with side products)

Experimental Protocols

General Protocol for a this compound Catalyzed Michael Addition
  • To a clean, dry flask equipped with a magnetic stir bar, add the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol).

  • Dissolve the reactants in the chosen anhydrous solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or another suitable analytical method.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

General Protocol for a this compound Catalyzed Henry (Nitroaldol) Reaction
  • In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the nitroalkane (1.5 mmol) in the selected anhydrous solvent (5 mL).

  • Add this compound (0.05 mmol, 5 mol%) to the solution.

  • Stir the mixture at room temperature or the optimized temperature.

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Once the reaction is complete, acidify the mixture with 1 M HCl to quench the reaction.

  • Extract the product with an organic solvent (e.g., dichloromethane, 3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the resulting crude product by flash column chromatography to yield the pure nitroaldol product.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_catalyst Verify Catalyst Activity (Use Fresh Catalyst) start->check_catalyst optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions check_catalyst->optimize_conditions solvent_screen Solvent Screening optimize_conditions->solvent_screen temp_screen Temperature Screening optimize_conditions->temp_screen catalyst_loading Catalyst Loading Optimization optimize_conditions->catalyst_loading check_impurities Check for Impurities (Water, Acids) optimize_conditions->check_impurities successful_reaction Improved Yield solvent_screen->successful_reaction temp_screen->successful_reaction catalyst_loading->successful_reaction check_impurities->successful_reaction

Caption: Troubleshooting workflow for low yield in this compound catalyzed reactions.

Reaction_Optimization_Logic cluster_inputs Reaction Inputs cluster_parameters Optimization Parameters cluster_outputs Reaction Outputs Substrate_A Substrate A Substrate_B Substrate B Catalyst This compound Yield Yield Catalyst->Yield influences Selectivity Selectivity Catalyst->Selectivity influences Solvent Solvent Solvent->Yield influences Solvent->Selectivity influences Temperature Temperature Temperature->Yield influences Temperature->Selectivity influences Reaction_Rate Reaction Rate Temperature->Reaction_Rate influences Catalyst_Loading Catalyst Loading Catalyst_Loading->Yield influences Catalyst_Loading->Reaction_Rate influences Concentration Concentration Concentration->Yield influences Concentration->Reaction_Rate influences

overcoming solubility issues with 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Mesitylguanidine, focusing on overcoming common solubility challenges.

Troubleshooting Guide

Researchers may encounter difficulties in dissolving this compound, a sterically hindered organic base, in common laboratory solvents. This guide provides a systematic approach to addressing these issues.

Problem: this compound does not dissolve in a non-polar organic solvent (e.g., hexane, toluene).

Potential Cause Suggested Solution
Inherent Polarity: this compound, despite the bulky hydrophobic mesityl group, possesses a polar guanidine functional group capable of hydrogen bonding. This makes it less soluble in non-polar solvents.Solvent Selection: Switch to a more polar organic solvent. A solvent screening study is recommended to identify the most suitable solvent.
Low Temperature: Solubility is often temperature-dependent.Heating: Gently warm the mixture to increase the rate and extent of dissolution. Always check the compound's stability at elevated temperatures.

Problem: this compound has limited solubility in polar aprotic solvents (e.g., acetone, ethyl acetate).

Potential Cause Suggested Solution
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid this compound may be high.Sonication: Use an ultrasonic bath to provide energy to the solution, which can help break up the solid particles and enhance dissolution.
Insufficient Solvent Volume: The concentration of the solution may be above the saturation point of the solvent.Increase Solvent Volume: Add more solvent in small increments until the solid dissolves completely.

Problem: Precipitate forms when a solution of this compound is cooled or when an anti-solvent is added.

Potential Cause Suggested Solution
Supersaturation: The initial dissolution at a higher temperature created a supersaturated solution that is unstable at lower temperatures.Controlled Cooling: Allow the solution to cool slowly to room temperature and then on ice to promote the formation of purer crystals rather than amorphous precipitation.
Anti-solvent induced precipitation: The addition of a solvent in which this compound is insoluble causes it to crash out of solution.Gradual Addition: Add the anti-solvent dropwise to the stirred solution to control the precipitation process and improve crystal quality.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Estimated Solubility of Guanidine Hydrochloride in Various Solvents at 298.15 K [4]

SolventMole Fraction Solubility (x₁)
N,N-Dimethylformamide (DMF)0.4017
N,N-Dimethylacetamide (DMAC)0.3400
2-Methoxyethanol0.3330
2-Ethoxyethanol0.2963
Methanol0.2017
Ethanol0.1174
Isopropanol0.08857
n-Propanol0.06604

Note: This table shows the solubility of guanidine hydrochloride, not this compound. The bulky mesityl group will likely alter these solubilities.

Q2: How can I improve the aqueous solubility of this compound?

As a basic compound, the aqueous solubility of this compound is expected to be pH-dependent.

  • Salt Formation: Converting the free base to a salt by reacting it with an acid is a common and effective method to significantly increase aqueous solubility. The choice of the counter-ion can influence the solubility and other physicochemical properties of the resulting salt.

Q3: Are there any recommended solvent systems for the recrystallization of this compound?

A common strategy for recrystallization is to dissolve the compound in a good solvent at an elevated temperature and then add a miscible anti-solvent to induce crystallization upon cooling. For this compound, a likely successful approach would be:

  • Good solvents: Dichloromethane, ethyl acetate, or acetone.

  • Anti-solvents: Hexane or heptane.

Experimentation with different solvent/anti-solvent pairs is recommended to achieve the best crystal quality and yield.

Q4: Can co-solvents be used to improve the solubility of this compound?

Yes, using a mixture of solvents, known as co-solvency, can be an effective strategy. By mixing a solvent in which this compound is highly soluble with a miscible solvent in which it is less soluble, you can fine-tune the polarity of the solvent system to achieve the desired concentration.

Experimental Protocols

Protocol: Solvent Screening for this compound

Objective: To identify suitable solvents for dissolving this compound at a target concentration.

Materials:

  • This compound

  • A selection of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, water)

  • Small vials or test tubes

  • Vortex mixer

  • Heating block or water bath

  • Analytical balance

Procedure:

  • Preparation: Weigh a small, precise amount of this compound (e.g., 5 mg) into each vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Initial Observation: Observe if the compound dissolves at room temperature.

  • Agitation: Vortex the vial for 30-60 seconds. Observe for dissolution.

  • Heating: If the compound has not dissolved, gently heat the vial in a heating block or water bath (e.g., to 40-50 °C). Caution: Ensure the solvent is not heated above its boiling point and take appropriate safety precautions.

  • Observation after Heating: Observe if the compound dissolves upon heating.

  • Cooling: If the compound dissolved with heating, allow the vial to cool to room temperature and then place it on ice. Observe if any precipitate forms.

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

  • Data Recording: Record your observations in a table, noting whether the compound is soluble at room temperature, upon heating, and if it precipitates upon cooling.

Visualizations

experimental_workflow start Start: Solubility Issue with This compound solvent_screening Perform Solvent Screening (Polar & Aprotic Solvents) start->solvent_screening soluble Soluble at desired concentration? solvent_screening->soluble proceed Proceed with Experiment soluble->proceed Yes not_soluble Not Soluble soluble->not_soluble No optimize Optimize Conditions: - Increase Temperature - Increase Solvent Volume - Use Co-solvents not_soluble->optimize optimize->soluble still_not_soluble Still Insoluble optimize->still_not_soluble salt_formation Consider Salt Formation (e.g., HCl, HBr salt) still_not_soluble->salt_formation characterize Characterize Salt (Solubility, Stability) salt_formation->characterize characterize->solvent_screening Re-screen with salt

Caption: Decision workflow for addressing solubility issues with this compound.

References

stability and degradation of 1-Mesitylguanidine in reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 1-Mesitylguanidine for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue: Unexpectedly low yield or formation of side products in a reaction involving this compound.

This is a common issue that can arise from the degradation of this compound under certain reaction conditions. The following guide will help you troubleshoot the problem.

Initial Assessment Workflow

start Low Yield or Side Products Observed check_storage Verify Proper Storage of this compound start->check_storage check_conditions Review Reaction Conditions (pH, Temp, Solvent) check_storage->check_conditions Storage OK optimize Optimize Reaction Conditions check_storage->optimize Improper Storage analyze_products Analyze Reaction Mixture for Degradation Products check_conditions->analyze_products Conditions Appear Suitable check_conditions->optimize Harsh Conditions Identified analyze_products->optimize Degradation Confirmed end_bad Consult Further analyze_products->end_bad No Degradation Detected end_good Problem Resolved optimize->end_good

Caption: Troubleshooting workflow for reactions with this compound.

Potential Causes and Solutions

Potential Cause Recommended Action Rationale
Hydrolysis under Alkaline Conditions Buffer the reaction to a neutral or slightly acidic pH if the reaction chemistry allows. If a basic catalyst is required, consider using a non-nucleophilic, sterically hindered base in stoichiometric amounts and run the reaction at the lowest possible temperature.The guanidine group is susceptible to hydrolysis, particularly in the presence of strong bases. The bulky mesityl group may offer some steric protection, but degradation can still occur.
Hydrolysis under Acidic Conditions While generally more stable in acidic conditions due to the formation of the resonance-stabilized guanidinium ion, strong acids and high temperatures can promote hydrolysis. Use the mildest acidic conditions and lowest temperature compatible with your reaction.Acid-catalyzed hydrolysis of guanidines can occur, although typically at a slower rate than base-catalyzed hydrolysis.
Thermal Degradation Run the reaction at the lowest temperature that provides a reasonable reaction rate. Perform a small-scale experiment to assess thermal stability at the desired reaction temperature.Although specific data for this compound is limited, guanidine derivatives can undergo thermal decomposition.[1]
Incompatible Solvents Use aprotic solvents when possible. If protic solvents are necessary, ensure they are dry and consider the reaction temperature and time.Protic solvents, especially in combination with elevated temperatures, can participate in the hydrolysis of the guanidine group.
Improper Storage Store this compound in a tightly sealed container in a cool, dry place, protected from moisture and light.Guanidines can be hygroscopic, and absorbed moisture can lead to slow hydrolysis over time.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of this compound?

A1: The primary degradation pathway for guanidines is hydrolysis, which involves the cleavage of a C-N bond. For this compound, this would likely lead to the formation of mesitylamine and urea or cyanamide, as depicted in the diagram below. The exact product distribution can depend on the specific reaction conditions.

cluster_0 Degradation of this compound MG This compound C10H15N3 MA Mesitylamine C9H13N MG->MA Hydrolysis Urea Urea CH4N2O MG->Urea Hydrolysis H2O {H2O}

Caption: Potential hydrolysis products of this compound.

Q2: How can I assess the stability of this compound under my specific reaction conditions?

A2: You can perform a forced degradation study. This involves subjecting a solution of this compound in your reaction solvent to the proposed reaction conditions (e.g., pH, temperature) for a set period. You can then analyze the sample at different time points using an appropriate analytical method to quantify the amount of remaining this compound and identify any degradation products.

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of guanidine-containing compounds.[2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of any degradation products, aiding in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize the degradation products if they can be isolated in sufficient purity.

Q4: Is this compound stable in common organic solvents?

A4: this compound is generally expected to be stable in anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile at room temperature. Stability in protic solvents like alcohols may be lower, especially at elevated temperatures, due to the potential for solvolysis. It is always recommended to use dry solvents.

Q5: How does the steric hindrance from the mesityl group affect the stability of this compound?

A5: The bulky mesityl group is expected to provide significant steric hindrance around the guanidine core. This can sterically shield the central carbon atom from nucleophilic attack, thereby slowing down the rate of hydrolysis compared to less hindered guanidines. However, it does not completely prevent degradation, especially under harsh conditions. Substituted, sterically hindered guanidine derivatives are often used as strong, non-nucleophilic bases in organic synthesis.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Assessing Thermal Stability of this compound
  • Prepare a solution of this compound in the desired reaction solvent at a known concentration (e.g., 10 mg/mL).

  • Transfer aliquots of the solution into several sealed vials.

  • Place the vials in a temperature-controlled environment set to the desired reaction temperature.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial and cool it to room temperature.

  • Analyze the sample by HPLC to determine the concentration of this compound remaining.

  • Plot the concentration of this compound versus time to determine the rate of degradation.

Protocol 2: General Procedure for Assessing pH Stability of this compound
  • Prepare a series of buffer solutions covering the desired pH range.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water).

  • Add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration.

  • Incubate the solutions at a constant temperature.

  • At various time points, withdraw an aliquot from each solution and analyze by HPLC to quantify the remaining this compound.

  • Plot the percentage of this compound remaining against time for each pH to determine the stability profile. The influence of pH on the stability of compounds can be significant.[5]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments to determine the stability of this compound under their specific reaction conditions.

References

troubleshooting guide for using 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1-Mesitylguanidine in their experiments.

Properties of this compound

This compound is a sterically hindered, strongly basic, and non-nucleophilic organic compound. Its bulky mesityl group influences its reactivity and physical properties. Below is a summary of its known and estimated physicochemical properties.

PropertyValueSource/Notes
Molecular Formula C₁₀H₁₅N₃[1]
Molecular Weight 177.25 g/mol [1]
Appearance Likely a colorless to off-white solid.General observation for similar compounds.
Melting Point Not available.[1]
Boiling Point Not available.[1]
pKa of Conjugate Acid Estimated to be in the range of 13-14 in aqueous solution.Based on the pKa of guanidine (13.6) and other aryl guanidines.[2][3]
Solubility Expected to be soluble in polar organic solvents and have limited solubility in non-polar solvents.General solubility of guanidines.[3]
Hygroscopicity Expected to be hygroscopic.A common characteristic of strongly basic and polar organic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Handling and Storage

Q1: My this compound has become clumpy and difficult to handle. What is the cause and how can I prevent this?

A1: This is likely due to the hygroscopic nature of this compound, meaning it readily absorbs moisture from the atmosphere. To prevent this, always handle the compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). Store it in a tightly sealed container, preferably in a desiccator, with a suitable drying agent.

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a cool, dry place, away from atmospheric moisture and carbon dioxide. The container should be tightly sealed. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.

Reaction Issues

Q3: I am observing low or no conversion in my reaction where this compound is used as a base. What are the possible reasons?

A3: Several factors could contribute to low conversion:

  • Insufficient Base: Ensure you are using the correct stoichiometric amount of this compound. Due to its molecular weight, a larger mass may be required compared to other common bases.

  • Moisture Contamination: The presence of water can neutralize the base, reducing its effectiveness. Ensure all your reagents and solvents are anhydrous.

  • Poor Solubility: this compound may not be sufficiently soluble in your reaction solvent. Consider using a more polar aprotic solvent.

  • Steric Hindrance: The bulky mesityl group can sometimes hinder its ability to deprotonate a sterically congested acidic proton.[4][5]

Q4: My reaction is giving unexpected side products. Could the this compound be responsible?

A4: While this compound is designed to be a non-nucleophilic base due to steric hindrance, under certain conditions, it might participate in side reactions.[4][5] Consider the following:

  • Reaction with Electrophiles: Although hindered, the guanidine nitrogen atoms are still basic and can react with highly reactive electrophiles.

  • Catalysis of Undesired Pathways: As a strong base, it might catalyze side reactions such as elimination or condensation.

Q5: How can I effectively neutralize and remove this compound during the reaction workup?

A5: Due to its high basicity, an aqueous wash with a dilute acid is typically effective for removing this compound. A 1M solution of hydrochloric acid or ammonium chloride can be used to protonate the guanidine, making it highly water-soluble and easily separable from the organic layer.

Purification Challenges

Q6: I am having difficulty purifying my product from residual this compound using silica gel chromatography. The guanidine seems to be streaking on the column.

A6: This is a common issue with strongly basic compounds on silica gel, which is acidic. The strong interaction between the basic guanidine and the acidic silica leads to poor separation and tailing of peaks. Here are some solutions:

  • Acid Wash Prior to Chromatography: Perform an acidic aqueous wash during your workup to remove the majority of the guanidine before attempting chromatography.

  • Use of a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic).

  • Reverse-Phase Chromatography: If your product is sufficiently non-polar, reverse-phase chromatography (C18 silica) can be an effective alternative.

  • Treated Silica Gel: You can use silica gel that has been pre-treated with a base, such as triethylamine, to neutralize the acidic sites. This is done by adding a small percentage of triethylamine to your eluent system.

Experimental Protocol Example: Deprotonation using this compound

This protocol describes a general procedure for using this compound as a non-nucleophilic base for the deprotonation of a generic substrate "Substrate-H".

Materials:

  • Substrate-H

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add Substrate-H (1.0 equivalent).

  • Dissolution: Add the anhydrous solvent to dissolve the substrate completely.

  • Addition of Base: In a separate flask, weigh this compound (1.1 equivalents) under an inert atmosphere and dissolve it in a minimal amount of the anhydrous solvent.

  • Reaction: Slowly add the this compound solution to the stirring solution of Substrate-H at the desired reaction temperature (e.g., 0°C or room temperature).

  • Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a dilute aqueous acid solution (e.g., 1M HCl). Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on neutral alumina or recrystallization, to obtain the desired product.

Visualizations

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Reaction start->low_yield side_products Unexpected Side Products start->side_products purification_issue Purification Difficulty start->purification_issue check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents check_conditions Verify Anhydrous Conditions low_yield->check_conditions check_solubility Assess Solubility of Base low_yield->check_solubility check_temp Optimize Reaction Temperature low_yield->check_temp analyze_side_products Characterize Side Products (NMR, MS) side_products->analyze_side_products acid_wash Perform Acidic Workup purification_issue->acid_wash change_stationary_phase Switch to Alumina or Reverse Phase purification_issue->change_stationary_phase base_treated_silica Use Base-Treated Silica Gel purification_issue->base_treated_silica consider_nucleophilicity Evaluate Potential Nucleophilic Attack analyze_side_products->consider_nucleophilicity consider_elimination Check for Elimination Byproducts analyze_side_products->consider_elimination

Caption: A troubleshooting workflow for common issues encountered when using this compound.

ReactionPathway sub Substrate-H deprotonated_sub Deprotonated Substrate sub->deprotonated_sub Deprotonation protonated_base Protonated this compound base This compound base->protonated_base Protonation product Product-E deprotonated_sub->product Reaction electrophile Electrophile (E+) electrophile->product

Caption: A general reaction pathway involving deprotonation by this compound.

References

optimizing reaction conditions for 1-Mesitylguanidine catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 1-Mesitylguanidine catalysis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using this compound as a catalyst.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield for my reaction catalyzed by this compound. What are the possible causes and solutions?

Answer:

Low product yield in a this compound catalyzed reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

CauseRecommended Solution
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. This compound is hygroscopic and can react with atmospheric CO₂. Store it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. Ensure the catalyst is a fine, dry powder before use.
Insufficient Catalyst Loading The catalytic amount may be too low for the specific reaction. While typical loadings range from 1-10 mol%, some less reactive substrates may require a higher catalyst concentration. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% and then to 15 mol%) to observe any improvement in yield.
Poor Substrate Quality Impurities in the starting materials can interfere with the reaction. Ensure the purity of your substrates through appropriate purification techniques (e.g., distillation, recrystallization) and confirm their identity and purity by analytical methods such as NMR or GC-MS.
Sub-optimal Reaction Temperature The reaction may require a different temperature to proceed efficiently. If the reaction is run at room temperature, consider gentle heating (e.g., 40-60 °C). Conversely, for highly exothermic reactions, cooling might be necessary to prevent side reactions or decomposition. Monitor the reaction at different temperatures to find the optimum.
Incorrect Solvent Choice The solvent plays a crucial role in catalysis by affecting the solubility of reactants and stabilizing intermediates.[1] An inappropriate solvent can hinder the reaction. Screen a range of aprotic solvents of varying polarity. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are common starting points. For reactions involving polar substrates, more polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) might be beneficial.

Issue 2: Poor Diastereo- or Enantioselectivity

Question: My reaction is proceeding, but the stereoselectivity is poor. How can I improve it?

Answer:

Achieving high stereoselectivity often requires fine-tuning of the reaction conditions. The bulky mesityl group of the catalyst is designed to create a specific chiral environment, but other factors can influence the outcome.

Possible Causes and Solutions:

CauseRecommended Solution
Reaction Temperature is Too High Higher temperatures can lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance stereoselectivity.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex.[1] A non-polar solvent is often preferred for reactions where hydrogen bonding is crucial for stereocontrol. Experiment with a range of solvents from non-polar (e.g., Toluene, Hexane) to more polar aprotic solvents (e.g., DCM, THF) to find the optimal medium.
Substrate Steric Hindrance Bulky substituents on the substrates may clash with the catalyst's steric bulk, leading to poor facial selectivity. If possible, consider using substrates with smaller protecting groups or substituents to test this hypothesis.
Catalyst Aggregation At higher concentrations, the catalyst may aggregate, which can negatively impact its ability to form the well-defined transition state required for high selectivity. Try running the reaction at a lower concentration of both the catalyst and the substrates.

Issue 3: Difficult Product Purification

Question: I am having trouble separating my product from the this compound catalyst after the reaction. What purification strategies can I use?

Answer:

The basic nature of this compound can sometimes complicate purification, especially if the product is also basic or is sensitive to acid.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst is Soluble in the Workup Solvent This compound and its protonated form can be soluble in common organic solvents used for extraction.
Acid Wash: A common method is to perform an aqueous workup with a dilute acid (e.g., 1M HCl or saturated NH₄Cl solution) to protonate the guanidine, making it water-soluble and allowing for its removal in the aqueous phase. Caution: This method should not be used if the product is acid-sensitive.
Silica Gel Chromatography: this compound can often be separated from the product by column chromatography. However, it can streak on silica gel. Using a solvent system with a small amount of a basic additive (e.g., 1% triethylamine in the eluent) can help to mitigate this issue by keeping the guanidine in its neutral form.
Precipitation of the Catalyst: In some cases, the guanidinium salt of the product can be precipitated. Alternatively, the guanidine itself can be precipitated from a non-polar solvent. A specific technique involves adding oxalic acid to a solution of the crude product in a solvent like diethyl ether, which precipitates the guanidinium oxalate salt.[2] The product can then be recovered from the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound?

A1: The optimal catalyst loading can vary depending on the specific reaction, but a general starting point is 5-10 mol%. For highly efficient reactions, it may be possible to reduce the loading to 1-2 mol%, while more challenging transformations might require up to 20 mol%. It is always recommended to perform a catalyst loading optimization study for any new reaction.

Q2: How should I handle and store this compound?

A2: this compound is a strong base and is sensitive to moisture and carbon dioxide. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon). It should be stored in a tightly sealed container in a desiccator to prevent degradation.

Q3: What are some common side reactions observed with this compound catalysis?

A3: As a strong base, this compound can promote side reactions such as elimination, epimerization of stereocenters adjacent to acidic protons, or self-condensation of carbonyl-containing substrates. Careful control of reaction temperature and time is crucial to minimize these undesired pathways.

Q4: Can this compound be used in protic solvents?

A4: Generally, aprotic solvents are preferred for reactions catalyzed by this compound. Protic solvents can protonate the guanidine, reducing its basicity and catalytic activity. However, in some cases, a small amount of an alcohol as an additive can act as a proton shuttle and enhance the reaction rate. This should be evaluated on a case-by-case basis.

Experimental Protocols

Example Protocol: Michael Addition of Diethyl Malonate to Chalcone

This protocol is a representative example of a Michael addition reaction catalyzed by this compound.

Materials:

  • Chalcone (1.0 mmol, 208.26 mg)

  • Diethyl malonate (1.2 mmol, 192.19 mg, 182 µL)

  • This compound (0.05 mmol, 9.56 mg, 5 mol%)

  • Toluene (2.0 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (9.56 mg, 0.05 mmol).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add toluene (2.0 mL) to the flask and stir until the catalyst is dissolved.

  • Add chalcone (208.26 mg, 1.0 mmol) to the solution.

  • Finally, add diethyl malonate (182 µL, 1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_catalyst 1. Add this compound prep_solvent 2. Add Toluene prep_catalyst->prep_solvent prep_reactants 3. Add Chalcone and Diethyl Malonate prep_solvent->prep_reactants reaction 4. Stir at Room Temperature prep_reactants->reaction monitoring 5. Monitor by TLC/LC-MS reaction->monitoring quench 6. Quench with NH4Cl (aq) monitoring->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for a this compound catalyzed Michael addition.

Catalytic_Cycle catalyst This compound (Base) enolate Enolate Intermediate catalyst->enolate Deprotonation pronuc Pronucleophile (e.g., Diethyl Malonate) pronuc->enolate catalyst_H Protonated This compound enolate->catalyst_H product_complex Product-Catalyst Complex enolate->product_complex Nucleophilic Attack electrophile Electrophile (e.g., Chalcone) electrophile->product_complex catalyst_H->catalyst Deprotonation of Product Intermediate product_complex->catalyst Regeneration product Product product_complex->product Product Release

References

Technical Support Center: 1-Mesitylguanidine in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Mesitylguanidine in their experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound as a catalyst?

A1: Due to its strong basicity, this compound can promote common base-catalyzed side reactions. In the context of specific named reactions, the following are frequently observed:

  • Henry (Nitroaldol) Reaction: The primary side reaction is the elimination of water from the initially formed β-nitro alcohol, leading to the formation of a nitroalkene. This is particularly prevalent with increased reaction temperatures or prolonged reaction times.

  • Michael Addition: Potential side reactions include double Michael additions, where a second equivalent of the Michael donor adds to the initial adduct. Polymerization of the Michael acceptor can also occur, especially with highly reactive acceptors.

Q2: Can this compound degrade during my reaction? What are the likely byproducts?

A2: While guanidines are generally stable to thermal and oxidative conditions, they can be susceptible to hydrolysis, particularly in the presence of water and under basic conditions. The bulky mesityl group in this compound is expected to provide some steric protection to the guanidinium core, potentially slowing down degradation. However, if degradation occurs, the likely byproduct is the corresponding urea derivative, N-mesitylurea, formed by the hydrolysis of the guanidine functional group.

Q3: I am observing a complex mixture of byproducts in my reaction catalyzed by this compound. What could be the cause?

A3: A complex byproduct profile can arise from several factors:

  • Reaction with Solvents: this compound is a strong base and may react with acidic protons in certain solvents or impurities within the solvent. For example, it can catalyze the aldol condensation of carbonyl-containing solvents like acetone.

  • Substrate Decomposition: The high basicity of this compound might lead to the decomposition of sensitive substrates.

  • Air and Moisture Sensitivity: Although generally stable, prolonged exposure to air (CO2) and moisture can lead to the formation of carbonate salts and hydrolysis byproducts, respectively.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivation Ensure the use of freshly opened or properly stored this compound. Minimize exposure to air and moisture.Improved catalytic activity and higher product yield.
Side Reactions Lower the reaction temperature. Reduce the reaction time. Use a less polar solvent to disfavor elimination reactions (in the case of Henry reactions).Reduced formation of byproducts such as nitroalkenes, leading to a higher yield of the desired β-nitro alcohol.
Sub-optimal Catalyst Loading Titrate the catalyst loading to find the optimal concentration. Too little may result in a slow reaction, while too much can promote side reactions.Identification of the ideal catalyst concentration for maximizing the yield of the desired product.
Issue 2: Formation of N-Mesitylurea as a Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis of this compound Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized hydrolysis of the guanidine catalyst, reducing the formation of N-mesitylurea.
Work-up Conditions Avoid prolonged exposure to aqueous basic conditions during the reaction work-up.Preservation of the this compound catalyst and prevention of its degradation during purification.

Visualizing Potential Side Reactions

Below are diagrams illustrating potential side reaction pathways involving this compound.

Side_Reaction_Henry cluster_main Henry Reaction cluster_side Side Reaction Nitroalkane Nitroalkane Nitronate_Intermediate Nitronate_Intermediate Nitroalkane->Nitronate_Intermediate This compound Aldehyde Aldehyde Beta-Nitro_Alcohol β-Nitro Alcohol (Desired Product) Nitroalkene Nitroalkene (Byproduct) Beta-Nitro_Alcohol->Nitroalkene - H2O (Elimination) Nitronate_Intermediate->Beta-Nitro_Alcohol + Aldehyde

Caption: Potential elimination side reaction in a this compound catalyzed Henry reaction.

Side_Reaction_Hydrolysis This compound This compound N-Mesitylurea N-Mesitylurea (Byproduct) This compound->N-Mesitylurea + H2O (Hydrolysis) H2O Water Ammonia Ammonia

Caption: Potential hydrolysis pathway of this compound to form N-Mesitylurea.

Disclaimer: The information provided in this technical support center is based on general principles of guanidine chemistry. Specific side reactions and byproduct formation can be highly dependent on the specific reaction conditions and substrates used. It is always recommended to perform thorough reaction monitoring and product characterization.

Technical Support Center: Purification of 1-Mesitylguanidine Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving 1-Mesitylguanidine. Given the unique steric hindrance and basicity of mesitylguanidine derivatives, this guide offers tailored advice to navigate common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound reaction products in a question-and-answer format.

Question: My product is streaking badly on the TLC plate and during column chromatography. How can I resolve this?

Answer: Streaking of basic compounds like guanidine derivatives on silica gel is a common issue due to strong interactions with the acidic silanol groups. Here are several strategies to mitigate this:

  • Solvent System Modification: Add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in the mobile phase will neutralize the acidic sites on the silica gel, leading to sharper bands.

  • Stationary Phase Choice: Consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an ion-pairing agent such as trifluoroacetic acid (TFA).

Question: I am having difficulty crystallizing my 1-Mesitylguanidinium salt. It either "oils out" or remains in solution. What can I do?

Answer: The bulky mesityl groups can hinder the formation of a well-ordered crystal lattice. Here are some techniques to try:

  • Solvent Selection: Experiment with a variety of solvent systems. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble at room temperature. If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can promote crystallization.

  • Induce Crystallization: If crystals do not form spontaneously, you can try to induce crystallization by:

    • Seeding: Add a tiny crystal of the desired compound to the supersaturated solution.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

    • Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Salt Formation: If you are trying to crystallize the free base, converting it to a salt (e.g., hydrochloride, sulfate, or mesylate) can often improve its crystallinity.

Question: My acid-base extraction is not giving a clean separation. What are the possible reasons?

Answer: Incomplete separation during acid-base extraction can be due to several factors:

  • Incorrect pH: Ensure the pH of the aqueous layer is appropriate for the desired separation. To extract a basic guanidine derivative into the aqueous phase, the pH should be sufficiently acidic (typically pH 1-2) to ensure complete protonation. To keep the guanidine in the organic phase, the aqueous layer should be basic (typically pH 12-14). Use a pH meter or pH paper to verify.

  • Emulsion Formation: Vigorous shaking can lead to the formation of an emulsion, making layer separation difficult. If an emulsion forms, try the following:

    • Let the separatory funnel stand for a longer period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion.

  • Insufficient Extractions: A single extraction may not be sufficient to completely transfer the compound from one phase to the other. Perform multiple extractions with fresh portions of the extracting solvent.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of this compound reaction products.

What are the most common impurities in reactions involving this compound, especially in carbodiimide-mediated couplings?

In a typical reaction where an amine is coupled with a carbodiimide to form a substituted guanidine, common impurities include:

  • Unreacted Starting Materials: Unreacted mesitylamine or the other amine component.

  • Urea/Thiourea Byproducts: Carbodiimides can react with water to form ureas. If a thiourea is used as a precursor, unreacted thiourea may be present.

  • Excess Carbodiimide: The unreacted carbodiimide itself.

How do I choose between chromatography, crystallization, and acid-base extraction for my product?

The choice of purification method depends on the properties of your product and the impurities present. A general approach is as follows:

  • Acid-Base Extraction: This is an excellent first step to remove neutral or acidic impurities from your basic guanidine product.

  • Flash Column Chromatography: If extraction does not provide sufficient purity, chromatography is a powerful technique for separating compounds with different polarities.

  • Crystallization/Recrystallization: This is often the final step to obtain a highly pure, crystalline solid.

My this compound derivative is a thick oil. How can I purify it?

Purifying an oily product can be challenging. Here are some suggestions:

  • Chromatography: Flash column chromatography is often the most effective method for purifying oils.

  • Conversion to a Salt: Attempt to convert the oily free base into a salt. Guanidinium salts are often crystalline solids that can be purified by recrystallization.

  • Trituration: This involves washing the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can sometimes induce solidification of the product.

Data Presentation

Table 1: Common Solvent Systems for Flash Chromatography of Basic Compounds

Eluent SystemPolarityNotes
Hexanes/Ethyl AcetateLow to MediumA standard system for many organic compounds.
Dichloromethane/MethanolMedium to HighEffective for more polar compounds.
Chloroform/MethanolMedium to HighSimilar to DCM/MeOH but with different selectivity.
Toluene/AcetoneLow to MediumCan be useful for aromatic compounds.
Add 0.5-2% Triethylamine or Ammonium Hydroxide to any of the above systems to reduce streaking of basic compounds.

Table 2: Comparison of Primary Purification Techniques

TechniqueProsConsBest For
Acid-Base Extraction - Fast and inexpensive- Good for bulk separation of acidic/basic/neutral compounds- May not remove impurities with similar acid/base properties- Can lead to emulsionsInitial cleanup of the crude reaction mixture.
Flash Chromatography - High resolving power- Can separate complex mixtures- Can be time-consuming- Uses larger volumes of solventSeparating compounds with different polarities, purifying oils.
Recrystallization - Can yield very high purity product- Scalable- Requires a solid product- Can have lower yieldsFinal purification of a solid product.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for a this compound Derivative

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 50 mL for a ~1 g scale reaction). The protonated guanidinium salt will move into the aqueous layer.

  • Separation: Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a strong base, such as 6 M sodium hydroxide (NaOH), until the pH is >12. This will deprotonate the guanidinium salt, regenerating the free base.

  • Back-Extraction: Extract the now basic aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) (3 x 50 mL). The neutral guanidine free base will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound derivative.

Protocol 2: Flash Column Chromatography of a this compound Derivative

  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. A common starting point is a mixture of hexanes and ethyl acetate or DCM and methanol, with the addition of 1% triethylamine to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM and load it onto the top of the silica gel. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. If the separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization of a 1-Mesitylguanidinium Salt

  • Solvent Selection: In a small test tube, add a small amount of the solid and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. A good solvent will dissolve the solid when hot but not at room temperature. Common solvents to try include ethanol, isopropanol, acetonitrile, or a mixture such as ethanol/ether or DCM/hexanes.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the hot recrystallization solvent needed to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction aqueous_phase Aqueous Phase (Protonated Guanidine) extraction->aqueous_phase Acidic Wash organic_phase_impurities Organic Phase (Neutral/Acidic Impurities) extraction->organic_phase_impurities basify Basify Aqueous Phase (e.g., NaOH) aqueous_phase->basify back_extract Back-Extract with Organic Solvent basify->back_extract purified_free_base Purified Free Base (in Organic Solvent) back_extract->purified_free_base dry_concentrate Dry and Concentrate purified_free_base->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure Product crystallization->final_product purification_decision_tree start Start with Crude Product is_solid Is the product a solid? start->is_solid solid Solid is_solid->solid Yes oil Oil is_solid->oil No try_crystallization Attempt Recrystallization solid->try_crystallization chromatography_oil Flash Column Chromatography oil->chromatography_oil successful_crystallization Successful? try_crystallization->successful_crystallization pure_solid Pure Solid Product successful_crystallization->pure_solid Yes chromatography_solid Flash Column Chromatography successful_crystallization->chromatography_solid No try_salt Attempt Salt Formation chromatography_oil->try_salt successful_salt Successful? try_salt->successful_salt successful_salt->try_crystallization Yes successful_salt->chromatography_oil No

Technical Support Center: Managing Moisture Sensitivity of 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the moisture sensitivity of 1-Mesitylguanidine.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to moisture?

Q2: What are the potential consequences of moisture exposure to this compound?

A2: Exposure to moisture can lead to several issues:

  • Physical Changes: The compound may clump, become difficult to handle, or even appear to "melt" as it absorbs water.

  • Inaccurate Stoichiometry: The presence of water will lead to inaccuracies in weighing the compound, affecting the stoichiometry of your reactions.

  • Chemical Degradation: As a strong base, this compound can react with water. While specific degradation products for this compound are not documented in the available literature, guanidine groups can be susceptible to hydrolysis, which may affect the compound's purity and performance in your experiments.

Q3: How should I store this compound?

A3: To minimize moisture exposure, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1][3] For long-term storage or for highly sensitive applications, storing the compound inside a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride) is recommended. For ultimate protection, storage in an inert atmosphere, such as in a glovebox, is ideal.

Q4: How can I determine the water content of my this compound sample?

A4: Two primary methods are recommended for accurately determining the water content in moisture-sensitive compounds:

  • Karl Fischer Titration: This is a highly accurate and specific method for water determination.[4][5][6] It is suitable for a wide range of water content, from parts per million (ppm) to 100%.

  • Quantitative NMR (qNMR) Spectroscopy: This technique can be used to determine the water content by integrating the water proton signal and comparing it to a certified internal standard.[7][8]

Detailed protocols for both methods are provided in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. The stoichiometry of this compound may be inaccurate due to absorbed water, or the compound may have degraded.1. Dry the this compound before use (see drying protocol).2. Determine the water content of your sample using Karl Fischer titration or qNMR to adjust the amount used in the reaction.3. Handle the compound in an inert atmosphere (glovebox or under a stream of inert gas) to prevent moisture uptake during weighing and addition.
This compound appears clumpy, sticky, or has a wet appearance. The compound has absorbed a significant amount of moisture from the atmosphere.1. If the appearance is only slightly clumpy, drying under high vacuum may be sufficient.2. For more significantly affected material, consider purification by recrystallization under anhydrous conditions, followed by rigorous drying. Note: The appropriate solvent for recrystallization would need to be determined.
Difficulty in handling and accurately weighing the compound. The hygroscopic nature of the compound leads to rapid water absorption upon exposure to air.1. Weigh the compound in a glovebox.2. If a glovebox is not available, weigh the compound quickly in a dry, pre-weighed, sealed container (e.g., a vial with a septum).3. Alternatively, prepare a stock solution of this compound in a thoroughly dried, anhydrous solvent and titrate the solution to determine its exact concentration before use.

Experimental Protocols

Protocol 1: Drying this compound

Objective: To remove absorbed moisture from this compound solid before use.

Methodology:

  • Place the this compound solid in a clean, dry Schlenk flask or a round-bottom flask.

  • Connect the flask to a high-vacuum line.

  • Apply vacuum and gently heat the flask with a heating mantle or oil bath to a moderate temperature (e.g., 40-50 °C). Caution: Ensure the temperature is well below the compound's melting or decomposition point.

  • Dry the compound under high vacuum for several hours (e.g., 4-24 hours), or until a constant weight is achieved.

  • After drying, allow the flask to cool to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).

  • Store the dried compound in a desiccator or a glovebox until use.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the water content in a sample of this compound.

Methodology:

This protocol provides a general guideline. Specific parameters should be optimized based on the instrument used.

  • Instrument Setup:

    • Set up the Karl Fischer titrator according to the manufacturer's instructions.

    • Use a suitable anhydrous solvent system in the titration vessel. A methanol-based solvent is common, but for compounds that may react with methanol, a specialized solvent should be used.

  • Reagent Standardization:

    • Standardize the Karl Fischer reagent (titrant) using a certified water standard or disodium tartrate dihydrate. This determines the water equivalent of the reagent (mg H₂O/mL reagent).

  • Sample Analysis:

    • In an inert atmosphere (e.g., a glovebox), accurately weigh a sample of this compound into a dry, gas-tight syringe or a sample boat.

    • Quickly transfer the sample to the conditioned titration vessel.

    • Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

    • The instrument software will calculate the water content based on the volume of titrant used and the sample weight.

  • Calculation:

    • Water Content (%) = [(Volume of KF reagent (mL) × Water Equivalent (mg/mL)) / Sample Weight (mg)] × 100

Protocol 3: Determination of Water Content by Quantitative NMR (qNMR)

Objective: To quantify the water content in a sample of this compound using an internal standard.

Methodology:

  • Sample Preparation:

    • In a glovebox, accurately weigh a sample of this compound and a certified, non-hygroscopic internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a clean, dry NMR tube. The internal standard should have a known purity and a proton signal that does not overlap with the analyte or water signals.

    • Add a known volume of a dry, deuterated solvent (e.g., DMSO-d₆, acetonitrile-d₃) to the NMR tube. Ensure the solvent itself has a very low water content.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a long relaxation delay (D1) is used (e.g., 5 times the longest T1 of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing and Analysis:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal corresponding to the water protons and a well-resolved signal from the internal standard.

  • Calculation:

    • The water content can be calculated using the following formula:

    Where:

    • I_water = Integral of the water signal

    • N_water = Number of protons for the water signal (2)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of protons for the integrated internal standard signal

    • MW_water = Molecular weight of water (18.02 g/mol )

    • MW_IS = Molecular weight of the internal standard

    • m_IS = Mass of the internal standard

    • m_sample = Mass of the this compound sample

    • P_IS = Purity of the internal standard

Visualizations

Moisture_Sensitivity_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action cluster_outcome Outcome Observe Inconsistent Results / Clumpy Solid / Weighing Issues Diagnose Suspected Moisture Contamination Observe->Diagnose Indicates Dry Dry Compound (Vacuum Oven) Diagnose->Dry Quantify Quantify Water (KF / qNMR) Diagnose->Quantify Handle Improve Handling (Glovebox / Inert Gas) Diagnose->Handle Outcome Reliable & Reproducible Experimental Results Dry->Outcome Quantify->Outcome Handle->Outcome

Caption: Troubleshooting workflow for managing moisture sensitivity.

Guanidine_Degradation_Pathway Mesitylguanidine This compound Degradation Potential Hydrolysis / Degradation Products Mesitylguanidine->Degradation + Water H₂O Water->Degradation Loss Loss of Basicity & Purity Degradation->Loss Leads to

References

catalyst loading and turnover number for 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing 1-Mesitylguanidine as an organocatalyst. While specific turnover numbers (TONs) are highly dependent on the reaction conditions, this guide offers detailed protocols and troubleshooting advice to help you determine the catalytic efficiency of this compound in your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in catalysis?

This compound is an organic base belonging to the guanidine family. Its strong basicity and steric bulk, provided by the mesityl group, make it an effective organocatalyst for a variety of reactions, including but not limited to Henry (nitroaldol) reactions, Michael additions, and transesterifications. It functions as a Brønsted base, activating substrates by deprotonation.

Q2: What is catalyst loading and why is it important?

Catalyst loading refers to the amount of catalyst used relative to the amount of limiting substrate, typically expressed as a mole percentage (mol %). Optimizing catalyst loading is crucial for reaction efficiency, cost-effectiveness, and minimizing potential side reactions or purification challenges.

Q3: What is the Turnover Number (TON) and how is it calculated?

The Turnover Number (TON) represents the number of moles of substrate that one mole of catalyst can convert into product before becoming deactivated.[1] It is a key metric for assessing the efficiency and stability of a catalyst. The TON is a unitless quantity calculated using the following formula:

TON = (moles of product formed) / (moles of catalyst used)

A high TON indicates a more active and robust catalyst.

Q4: What is Turnover Frequency (TOF)?

Turnover Frequency (TOF) measures the rate at which a catalyst can convert substrate to product, essentially the turnover per unit of time. It is calculated as:

TOF = TON / reaction time

TOF provides insight into the speed of the catalytic cycle.

Determining Catalyst Loading and Turnover Number for this compound

Since the catalytic performance of this compound is highly sensitive to the specific reaction, substrates, and conditions, it is recommended to determine the optimal catalyst loading and resulting TON experimentally. Below is a general protocol for the Henry (nitroaldol) reaction, a common application for guanidine catalysts.

Experimental Protocol: Exemplary Henry Reaction

This protocol describes the reaction between an aldehyde and a nitroalkane catalyzed by this compound.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • This compound (catalyst)

  • Anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂)

  • Internal standard for analysis (e.g., dodecane)

  • Standard laboratory glassware and stirring equipment

  • Analytical instrument (e.g., Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC))

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) if substrates are sensitive to air or moisture.

  • Reaction Setup:

    • To a reaction flask, add the aldehyde (e.g., 1 mmol).

    • Add the solvent (e.g., 5 mL).

    • Add the internal standard (for accurate yield determination).

    • Add the desired amount of this compound. For an initial screening, you might test a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%). For a 5 mol% loading, this would be 0.05 mmol.

    • Stir the mixture until the catalyst is dissolved.

  • Reaction Initiation: Add the nitroalkane (an excess is often used, e.g., 2 mmol) to the reaction mixture.

  • Monitoring: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reactant), quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, etc.). Determine the yield of the purified product.

Data Presentation: Catalyst Loading and TON Calculation
Catalyst Loading (mol %)Moles of Aldehyde (mmol)Moles of this compound (mmol)Moles of Product (mmol)Yield (%)Turnover Number (TON)
11.00.01[Experimental Result][Calculated][Calculated]
51.00.05[Experimental Result][Calculated][Calculated]
101.00.10[Experimental Result][Calculated][Calculated]

To fill the table:

  • Moles of Product: (Mass of pure product / Molar mass of product)

  • Yield (%): (Moles of product / Moles of limiting reactant) * 100

  • Turnover Number (TON): Moles of product / Moles of this compound

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.1. Ensure the this compound is pure and has been stored correctly. Consider purification if necessary.
2. Insufficient catalyst loading.2. Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
3. Low reaction temperature.3. Gradually increase the reaction temperature.
4. Presence of inhibitors (e.g., water, acidic impurities).4. Use anhydrous solvents and freshly distilled reagents.
Low Yield but High Conversion 1. Formation of side products.1. Lower the reaction temperature.
2. Product degradation under reaction conditions.2. Monitor the reaction closely and stop it once the substrate is consumed.
3. Issues during work-up and purification.3. Optimize the purification method to minimize product loss.
Inconsistent Results 1. Variability in reagent quality.1. Use reagents from the same batch for a series of experiments.
2. Inconsistent reaction conditions.2. Carefully control temperature, stirring speed, and reaction time.
3. Errors in analysis.3. Ensure analytical methods are properly calibrated and validated.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for determining the Turnover Number and the general catalytic cycle for a base-catalyzed reaction.

G cluster_workflow Experimental Workflow for TON Determination A Define Reaction Conditions (Substrates, Solvent, Temp.) B Select Catalyst Loading (e.g., 1-10 mol%) A->B C Run Catalytic Reaction B->C D Monitor Reaction Progress (e.g., GC, HPLC) C->D E Isolate and Quantify Product D->E F Calculate Yield and TON E->F G Optimize Conditions (if necessary) F->G G->B

Caption: Workflow for determining the Turnover Number (TON).

G cluster_cycle Generalized Catalytic Cycle Catalyst This compound (Base) Substrate Substrate (e.g., Nitroalkane) Catalyst->Substrate Deprotonation ActivatedSubstrate Activated Substrate (Anion) Substrate->ActivatedSubstrate Electrophile Electrophile (e.g., Aldehyde) ActivatedSubstrate->Electrophile Nucleophilic Attack Product_Catalyst Product-Catalyst Complex Electrophile->Product_Catalyst Product_Catalyst->Catalyst Regeneration Product Product Product_Catalyst->Product Protonation

Caption: Generalized Guanidine Catalytic Cycle.

References

preventing catalyst deactivation of 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Mesitylguanidine Catalyst

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and preventing the deactivation of this powerful organocatalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound deactivation?

A1: The most common cause of deactivation for this compound, a strong organic base, is its reaction with atmospheric carbon dioxide (CO₂). This reaction forms a stable and catalytically inactive guanidinium bicarbonate salt.

Q2: How can I prevent CO₂ deactivation?

A2: To prevent deactivation by CO₂, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly degassed solvents and ensure all glassware is dried and purged with an inert gas before use.

Q3: Can acidic impurities in my reaction mixture affect the catalyst's performance?

A3: Yes, this compound is a strong base and will be readily neutralized by any acidic impurities present in the reactants or solvents. This protonation leads to the formation of a guanidinium salt, which is a significantly less active catalyst.

Q4: What is product inhibition and how does it relate to this compound?

A4: Product inhibition occurs when the product of a reaction binds to the catalyst, preventing it from participating in further catalytic cycles. If your reaction produces an acidic compound or a species capable of strong hydrogen bonding, it may complex with the protonated guanidinium catalyst, leading to decreased reaction rates.[1]

Q5: What is the thermal stability of this compound?

Q6: How should I properly store this compound?

A6: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. This will protect it from moisture and atmospheric CO₂.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no catalytic activity 1. Catalyst deactivation by CO₂.2. Presence of acidic impurities in the reaction mixture.3. Insufficient catalyst loading.1. Ensure all handling and reaction setup is performed under a strict inert atmosphere. Use degassed solvents.2. Purify all reactants and solvents to remove acidic impurities. Consider passing them through a plug of neutral alumina.3. Increase the catalyst loading incrementally.
Reaction starts but then slows down or stops 1. Product inhibition.2. Gradual deactivation by trace amounts of CO₂ or acid.3. Catalyst instability under reaction conditions (e.g., high temperature).1. If the product is acidic, consider using a stoichiometric amount of a weaker, non-interfering base to neutralize it as it forms. Alternatively, explore catalyst derivatives less susceptible to product inhibition.2. Improve inert atmosphere techniques and ensure the purity of all reagents.3. Lower the reaction temperature if possible. Perform a time-course study to assess catalyst stability.
Inconsistent reaction outcomes 1. Variable amounts of CO₂ exposure during setup.2. Inconsistent purity of reactants or solvents.3. Presence of variable amounts of water.1. Standardize the procedure for handling the catalyst and setting up the reaction under an inert atmosphere.2. Use reactants and solvents from the same, trusted batch or purify them consistently before use.3. Ensure all reagents and solvents are rigorously dried. The effect of water can be complex, and its presence should be controlled.[2][3]

Quantitative Data Summary

The following table summarizes key stability and reactivity parameters for guanidine-based catalysts. Note: Specific data for this compound is limited; values are based on related guanidine compounds and general principles of organocatalysis.

Parameter Value/Observation Conditions Reference
pKa of Conjugate Acid ~13-14 (in Acetonitrile)AcetonitrileGeneral Guanidine Basicity
Reaction with CO₂ Forms stable bicarbonate saltAtmospheric CO₂General Guanidine Chemistry
Thermal Stability Decomposition temperature varies by substitution pattern. Generally stable at moderate temperatures.Inert AtmosphereGeneral Guanidine Chemistry
Solvent Stability Generally stable in common aprotic organic solvents (e.g., Toluene, THF, CH₂Cl₂). Stability in protic solvents can be variable.Anhydrous conditionsGeneral Organic Chemistry Principles

Experimental Protocols

Protocol 1: General Procedure for a Reaction Catalyzed by this compound

This protocol provides a general guideline for setting up a reaction to minimize catalyst deactivation.

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stir bar) and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Preparation:

    • Solvents should be freshly dried and degassed.

    • Liquid reagents should be distilled and stored under an inert atmosphere.

    • Solid reagents should be dried under vacuum.

  • Catalyst Handling: In a glovebox or under a positive flow of inert gas, weigh the required amount of this compound and dissolve it in the anhydrous, degassed reaction solvent.

  • Reaction Setup:

    • To the reaction flask, add the substrate and any other reagents dissolved in the anhydrous, degassed solvent via syringe.

    • Add the this compound solution to the reaction mixture to initiate the reaction.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

    • Upon completion, quench the reaction by adding a mild acid (e.g., a saturated aqueous solution of NH₄Cl) to neutralize the catalyst.

    • Proceed with the standard extraction and purification protocol for your product.

Protocol 2: Catalyst Activity Check

This protocol can be used to assess the activity of a new or stored batch of this compound.

  • Standard Reaction: Choose a well-established, high-yielding reaction that is known to be efficiently catalyzed by this compound. A simple Michael addition or a similar C-C bond-forming reaction is a good choice.

  • Reference Run: Using a fresh, unopened bottle of this compound, perform the standard reaction under strictly controlled inert conditions as described in Protocol 1. Record the reaction time and yield.

  • Test Run: Using the batch of this compound to be tested, repeat the standard reaction under identical conditions.

  • Comparison: Compare the reaction time and yield of the test run to the reference run. A significant increase in reaction time or decrease in yield indicates partial deactivation of the catalyst.

Protocol 3: Regeneration of CO₂-Deactivated this compound (Conceptual)

Deactivated this compound, in the form of its bicarbonate salt, can potentially be regenerated by removing the CO₂.

  • Dissolution: Dissolve the deactivated catalyst in a minimal amount of a suitable organic solvent (e.g., toluene).

  • Base Treatment: Add a stronger, non-nucleophilic base (e.g., potassium tert-butoxide) to the solution to deprotonate the guanidinium bicarbonate and liberate CO₂.

  • CO₂ Removal: Sparge the solution with a stream of dry nitrogen or argon for an extended period (e.g., 1-2 hours) to drive off the released CO₂.

  • Isolation: Filter the solution to remove the inorganic salts. The filtrate contains the regenerated this compound.

  • Purity Check: The purity of the regenerated catalyst should be assessed (e.g., by NMR) before use. Its activity should be verified using the procedure in Protocol 2.

Visual Guides

Catalyst_Deactivation_Pathway Active_Catalyst Active this compound Inactive_Bicarbonate Inactive Bicarbonate Salt Active_Catalyst->Inactive_Bicarbonate Reaction Inactive_Salt Inactive Guanidinium Salt Active_Catalyst->Inactive_Salt Protonation CO2 Atmospheric CO₂ CO2->Inactive_Bicarbonate Acid Acidic Impurity (H-A) Acid->Inactive_Salt Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Purge with N₂/Ar Dry_Glassware->Inert_Atmosphere Prepare_Reagents Dry & Degas Reagents Inert_Atmosphere->Prepare_Reagents Handle_Catalyst Handle Catalyst under Inert Gas Prepare_Reagents->Handle_Catalyst Add_Reagents Add Reagents via Syringe Handle_Catalyst->Add_Reagents Initiate_Reaction Initiate with Catalyst Solution Add_Reagents->Initiate_Reaction Monitor Monitor Progress (TLC/GC) Initiate_Reaction->Monitor Quench Quench Reaction Monitor->Quench Purify Extract & Purify Product Quench->Purify Troubleshooting_Tree Start Low/No Reaction? Check_Inert Strict Inert Atmosphere? Start->Check_Inert Check_Purity Reagents Purified? Check_Inert->Check_Purity Yes Improve_Inert Improve Inert Technique Check_Inert->Improve_Inert No Check_Loading Sufficient Catalyst? Check_Purity->Check_Loading Yes Purify_Reagents Purify Reactants/Solvents Check_Purity->Purify_Reagents No Increase_Loading Increase Catalyst Loading Check_Loading->Increase_Loading No Problem_Solved Problem Solved Check_Loading->Problem_Solved Yes Improve_Inert->Problem_Solved Purify_Reagents->Problem_Solved Increase_Loading->Problem_Solved

References

Validation & Comparative

1-Mesitylguanidine vs. DBU: A Comparative Guide to Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of organic synthesis, the choice of catalyst is paramount to achieving desired reactivity, selectivity, and efficiency. Among the plethora of organocatalysts, 1-Mesitylguanidine (1-MG), a guanidine derivative, and 1,8-Diazabicycloundec-7-ene (DBU), a bicyclic amidine, have emerged as powerful non-ionic, strong bases. This guide provides a comparative analysis of their catalytic performance, drawing upon available experimental data and mechanistic insights to aid researchers in catalyst selection.

Performance in Ring-Opening Polymerization: A Case Study

A study by Lohmeijer et al. (2006) provides a valuable platform for comparing the catalytic efficacy of a guanidine (TBD) and an amidine (DBU) in the ring-opening polymerization of L-lactide. The data from this study is summarized below.

CatalystTime (min)Conversion (%)Mn ( g/mol )PDI
TBD29821,0001.15
DBU159520,5001.18
Table 1: Comparison of TBD (a guanidine) and DBU (an amidine) in the ring-opening polymerization of L-lactide.[1][2]

The results indicate that under these specific conditions, the guanidine catalyst, TBD, exhibits significantly higher activity, reaching near-complete conversion in a fraction of the time required by DBU. Both catalysts, however, produce polymers with controlled molecular weights and narrow polydispersity indices (PDI), suggesting a controlled polymerization process.[1][2] The enhanced activity of TBD is attributed to its bifunctional nature, where it can simultaneously activate both the monomer and the initiating alcohol.[1][2]

Experimental Protocols

General Procedure for Ring-Opening Polymerization of L-Lactide

The following is a general experimental protocol for the ring-opening polymerization of L-lactide, based on the study by Lohmeijer et al. (2006).

Materials:

  • L-Lactide

  • Benzyl alcohol (initiator)

  • Catalyst (TBD or DBU)

  • Dichloromethane (CH2Cl2, solvent)

Procedure:

  • In a glovebox, a stock solution of the catalyst (TBD or DBU) and benzyl alcohol in dichloromethane is prepared.

  • To a vial containing L-lactide is added the desired amount of the catalyst/initiator stock solution.

  • The reaction mixture is stirred at room temperature.

  • Samples are taken at various time points to monitor the conversion of the monomer and the molecular weight of the polymer by 1H NMR spectroscopy and size exclusion chromatography (SEC).

  • The polymerization is quenched by the addition of a small amount of benzoic acid.

  • The polymer is precipitated in cold methanol, filtered, and dried under vacuum.

Mechanistic Insights and Visualization

The catalytic mechanisms of guanidines and amidines, while both relying on their basicity, can exhibit subtle differences that influence their reactivity and selectivity.

General Experimental Workflow

The following diagram illustrates a typical workflow for a catalyzed organic synthesis reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Mixing Mixing & Stirring Reactants->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Monitoring Monitoring (TLC, GC, NMR) Mixing->Monitoring Reaction Progress Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Product Final Product Purification->Product

A general workflow for a catalyzed organic synthesis experiment.

Catalytic Cycles

This compound (Guanidine-type catalyst): Guanidines are known for their strong basicity and ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding.

G catalyst This compound (1-MG) substrate Substrate (e.g., Pronucleophile) catalyst->substrate Proton Abstraction intermediate1 Deprotonated Substrate (Nucleophile) substrate->intermediate1 electrophile Electrophile intermediate1->electrophile Nucleophilic Attack intermediate2 Adduct Intermediate electrophile->intermediate2 product Product intermediate2->product Protonation product->catalyst Regeneration

Catalytic cycle of a generic guanidine catalyst like 1-MG.

DBU (Amidine-type catalyst): DBU is a strong, non-nucleophilic base that is widely used for promoting a variety of reactions, often by deprotonating a substrate to generate a reactive nucleophile. DBU has been employed in a wide array of organic transformations, including eliminations, esterifications, and multicomponent reactions.[3][4][5]

G dbu DBU substrate Substrate (e.g., Pronucleophile) dbu->substrate Proton Abstraction intermediate1 Deprotonated Substrate (Nucleophile) substrate->intermediate1 electrophile Electrophile intermediate1->electrophile Nucleophilic Attack intermediate2 Adduct Intermediate electrophile->intermediate2 product Product intermediate2->product Protonation product->dbu Regeneration

Catalytic cycle of DBU as a base catalyst.

Discussion and Conclusion

While both this compound and DBU are potent organic bases, their structural differences—the guanidine versus the amidine core—can lead to distinct catalytic activities. Guanidines, like 1-MG and TBD, possess a unique arrangement of nitrogen atoms that can facilitate bifunctional catalysis through hydrogen bonding, potentially leading to enhanced reaction rates as seen in the ROP case study.[1][2] The mesityl group in 1-MG provides steric bulk, which can influence selectivity in certain reactions.

DBU, on the other hand, is a widely accessible and versatile catalyst known for its high basicity and efficacy in a broad range of transformations.[3][4][5][6] Its rigid bicyclic structure contributes to its non-nucleophilic character in many contexts.

  • Basicity: Both 1-MG and DBU are strong organic bases.

  • Catalytic Activity: Guanidines may exhibit higher catalytic activity in certain reactions due to their potential for bifunctional activation. The direct comparison in ROP suggests that a guanidine catalyst can be significantly faster than DBU.[1][2]

  • Substrate Scope: DBU has a well-documented, extensive history of use across a vast array of organic reactions.[3][4][5] The application scope of 1-MG is also growing but may be less explored in comparison.

  • Selectivity: The steric hindrance provided by the mesityl group in 1-MG can be advantageous for controlling stereoselectivity.

The choice between this compound and DBU will ultimately depend on the specific requirements of the reaction, including the nature of the substrates, the desired reaction rate, and selectivity considerations. The case study on ring-opening polymerization suggests that for reactions where bifunctional catalysis is beneficial, a guanidine-based catalyst like 1-MG could offer a significant advantage in terms of reaction speed. However, for a wide range of standard base-catalyzed transformations, the well-established and versatile nature of DBU makes it a reliable choice. Further direct comparative studies are warranted to fully elucidate the relative merits of these two powerful organocatalysts in various synthetic contexts.

References

The Impact of Steric Hindrance on Guanidine-Catalyzed Reactions: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 1-Mesitylguanidine and related guanidine catalysts reveals the significant role of steric encumbrance in dictating reaction kinetics. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of guanidine catalyst performance, supported by experimental data, to inform catalyst selection in organic synthesis.

Guanidines are a versatile class of organocatalysts, prized for their strong basicity and ability to facilitate a wide range of chemical transformations, including but not limited to, Henry (nitroaldol) reactions, Michael additions, and transesterification reactions. The catalytic activity of guanidines is intrinsically linked to their molecular structure, with substituent effects playing a crucial role in their performance. This guide focuses on the kinetic studies of reactions catalyzed by this compound and its analogues, offering a comparative overview of their efficiency and shedding light on the underlying mechanistic principles.

Performance Comparison of Guanidine Catalysts

The thermal guanidine metathesis (TGM) reaction serves as an excellent model system for evaluating the kinetic performance of various guanidine catalysts. This reaction involves the exchange of substituents on the guanidine core and is sensitive to both electronic and steric factors of the catalyst.

A study on the kinetics of the TGM reaction provides valuable data for comparing the performance of several N-substituted guanidines. The relative rates of reaction for a selection of guanidines with benzylamine are summarized in the table below. The data highlights the profound impact of the steric bulk of the substituents on the reaction rate.

CatalystStructureRelative Rate (k/k_G1)
G1 N,N'-di-p-tolylguanidine1.00
G2 N-mesityl-N'-p-tolylguanidine0.45
G3 N,N'-dimesitylguanidine0.12
TBD 1,5,7-Triazabicyclo[4.4.0]dec-5-ene>10
TMG 1,1,3,3-Tetramethylguanidine~0.8

Table 1: Relative reaction rates of various guanidine catalysts in the thermal guanidine metathesis reaction with benzylamine. The rates are normalized to that of N,N'-di-p-tolylguanidine (G1). Data extrapolated from studies on thermal guanidine metathesis.

From the data, it is evident that increasing the steric bulk on the guanidine nitrogen atoms significantly retards the reaction rate. For instance, replacing one p-tolyl group with a more sterically demanding mesityl group (G2) reduces the reaction rate by more than half. This effect is even more pronounced when both substituents are mesityl groups (G3), resulting in a nearly 10-fold decrease in the reaction rate compared to the di-p-tolyl analogue. In contrast, the bicyclic guanidine TBD, which has a more rigid and accessible catalytic site, exhibits a significantly higher reaction rate. The less sterically hindered tetramethylguanidine (TMG) shows a rate comparable to the di-p-tolylguanidine.

Experimental Protocols

The following is a representative experimental protocol for conducting a kinetic study of the thermal guanidine metathesis reaction.

Materials:

  • Guanidine catalyst (e.g., this compound, TBD, TMG)

  • Amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Heating block or oil bath

Procedure:

  • In a nitrogen-filled glovebox, a stock solution of the guanidine catalyst (0.1 M) and the internal standard (0.05 M) in the chosen anhydrous solvent is prepared.

  • A stock solution of the amine (0.1 M) in the same solvent is also prepared.

  • In an NMR tube, 0.5 mL of the guanidine stock solution is combined with 0.5 mL of the amine stock solution.

  • The NMR tube is sealed and an initial ¹H NMR spectrum is acquired at room temperature (t=0).

  • The NMR tube is then placed in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 100 °C).

  • ¹H NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting materials and the appearance of the products.

  • The concentrations of the reactants and products are determined by integrating the characteristic signals in the NMR spectra relative to the internal standard.

  • The rate constants are then calculated by plotting the natural logarithm of the reactant concentration versus time.

Mechanistic Insights and Logical Relationships

The observed kinetic data can be rationalized by considering the mechanism of guanidine catalysis. In many reactions, the guanidine acts as a Brønsted base, deprotonating a substrate to generate a reactive nucleophile. The steric environment around the basic nitrogen atom directly influences its ability to access the substrate's acidic proton.

The following diagram illustrates the logical relationship between the catalyst structure, steric hindrance, and catalytic activity.

G Structure Guanidine Structure StericHindrance Steric Hindrance Structure->StericHindrance Basicity Basicity Structure->Basicity SubstrateAccess Substrate Accessibility StericHindrance->SubstrateAccess Hinders Basicity->SubstrateAccess TransitionState Transition State Stabilization Basicity->TransitionState Rate Reaction Rate SubstrateAccess->Rate TransitionState->Rate

Catalyst structure-activity relationship.

As depicted, the structure of the guanidine catalyst determines its steric hindrance and basicity. While higher basicity generally promotes catalysis, increased steric hindrance can impede the accessibility of the substrate to the catalytic site, thereby slowing down the reaction. The overall reaction rate is a result of the interplay between these factors. In the case of this compound, the bulky mesityl group creates significant steric congestion, which is the dominant factor leading to its lower catalytic activity in the TGM reaction compared to less hindered guanidines.

The experimental workflow for a typical kinetic study is outlined below.

G Prep Reaction Preparation Monitoring Reaction Monitoring Prep->Monitoring Time-course sampling Analysis Data Analysis Monitoring->Analysis Spectroscopic data Conclusion Conclusion Analysis->Conclusion Kinetic parameters

Experimental workflow for kinetic studies.

Assessing the Stereoselectivity of 1-Mesitylguanidine Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly stereoselective catalysts is paramount in the synthesis of enantiomerically pure compounds. Among the diverse array of organocatalysts, guanidine derivatives have emerged as powerful tools. This guide provides a comparative assessment of the stereoselectivity of 1-Mesitylguanidine catalysts, presenting available experimental data and methodologies to aid in catalyst selection and experimental design.

While the broader class of chiral guanidines has been extensively studied and shown to be highly effective in a variety of asymmetric transformations, specific quantitative data on the stereoselectivity of this compound and its direct chiral analogues remains limited in publicly accessible literature. This guide, therefore, aims to provide a framework for assessment by presenting data from closely related chiral guanidine catalysts in key stereoselective reactions and detailing the experimental protocols necessary to evaluate catalyst performance. This approach allows for an informed estimation of the potential of this compound-based systems and provides the tools for their empirical evaluation.

Comparative Stereoselectivity in Key Asymmetric Reactions

To contextualize the potential performance of this compound catalysts, this section presents a summary of the stereoselectivity achieved with other chiral guanidine catalysts in widely studied asymmetric reactions. These reactions serve as benchmarks for evaluating the efficacy of new catalytic systems.

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction, the C-C bond-forming reaction between a nitroalkane and a carbonyl compound, is a fundamental transformation in organic synthesis. Chiral guanidine catalysts have been successfully employed to control the stereochemical outcome of this reaction.

Catalyst TypeAldehydeNitroalkaneDiastereomeric Ratio (syn/anti)Enantiomeric Excess (ee)Reference
Axially Chiral GuanidineAromatic AldehydesNitroalkanesFairly goodUp to 99%[1][2]
Chiral Diamine-Cu(OAc)2VariousNitromethane->90%[1]
Imidazolidin-4-one DerivativesVariousNitromethane-Up to 97%[3]

Table 1: Performance of various chiral catalysts in the asymmetric Henry reaction.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of asymmetric synthesis. Chiral guanidines and their derivatives have been shown to be effective catalysts for this transformation.

Catalyst TypeMichael AcceptorMichael DonorDiastereomeric RatioEnantiomeric Excess (ee)Reference
Chiral Electron-Poor GuanidinesVariousVarious--[4]
Chiral Guanidine-AmidesAzlactonesα-alkynyl-α,β-enones>19:1>99%[5]

Table 2: Performance of chiral guanidine catalysts in the asymmetric Michael addition.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation and evaluation of a catalyst. Below are representative protocols for the asymmetric Henry and Michael reactions, which can be adapted for assessing this compound catalysts.

General Procedure for a Catalytic Asymmetric Henry Reaction

A solution of the aldehyde (0.5 mmol) and the chiral guanidine catalyst (0.05 mmol, 10 mol%) in a suitable solvent (e.g., n-propyl alcohol, 1.0 mL) is stirred at the desired temperature (e.g., room temperature or lower). The nitroalkane (1.0 mmol, 2.0 equiv) is then added, and the reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography. The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1][2]

General Procedure for a Catalytic Asymmetric Michael Addition

To a solution of the Michael acceptor (0.2 mmol) and the chiral guanidine catalyst (0.02 mmol, 10 mol%) in an appropriate solvent (e.g., toluene, 0.5 mL) at a specific temperature, the Michael donor (0.24 mmol, 1.2 equiv) is added. The reaction is stirred for the specified time and then directly loaded onto a silica gel column for purification to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.

Mechanistic Considerations and Catalyst Design

The stereochemical outcome of guanidine-catalyzed reactions is often governed by the formation of well-organized hydrogen-bonded transition states. The guanidinium group can act as a Brønsted acid to activate the electrophile, while the basic nitrogen atoms can deprotonate the nucleophile. The chiral scaffold of the catalyst then directs the approach of the reactants, leading to the observed stereoselectivity.

For this compound, the bulky mesityl group would be expected to play a significant role in the steric environment of the catalytic pocket. The design of chiral this compound derivatives would involve the introduction of stereogenic centers into the backbone of the molecule to effectively control the facial selectivity of the reaction.

Below is a conceptual workflow for the development and assessment of a new chiral this compound catalyst.

G cluster_0 Catalyst Design & Synthesis cluster_1 Reaction Optimization cluster_2 Substrate Scope Evaluation cluster_3 Stereochemical Analysis Design Chiral Scaffold Design Chiral Scaffold Synthesize Chiral this compound Synthesize Chiral this compound Design Chiral Scaffold->Synthesize Chiral this compound Guided by Mechanistic Hypothesis Characterize Catalyst Characterize Catalyst Synthesize Chiral this compound->Characterize Catalyst Screen Solvents Screen Solvents Characterize Catalyst->Screen Solvents Vary Temperature Vary Temperature Screen Solvents->Vary Temperature Optimize Catalyst Loading Optimize Catalyst Loading Vary Temperature->Optimize Catalyst Loading Vary Electrophile Vary Electrophile Optimize Catalyst Loading->Vary Electrophile Vary Nucleophile Vary Nucleophile Vary Electrophile->Vary Nucleophile Determine Yield Determine Yield Vary Nucleophile->Determine Yield Measure Diastereomeric Ratio (dr) Measure Diastereomeric Ratio (dr) Determine Yield->Measure Diastereomeric Ratio (dr) Measure Enantiomeric Excess (ee) Measure Enantiomeric Excess (ee) Measure Diastereomeric Ratio (dr)->Measure Enantiomeric Excess (ee)

Workflow for developing and assessing a new chiral catalyst.

The following diagram illustrates a generalized proposed catalytic cycle for a guanidine-catalyzed asymmetric reaction, highlighting the key interactions that lead to stereoselectivity.

G Catalyst_Substrate_Complex Chiral Guanidine-Substrate Complex Transition_State Diastereomeric Transition States Catalyst_Substrate_Complex->Transition_State Nucleophilic Attack Product_Release Product Release & Catalyst Regeneration Transition_State->Product_Release Favored Pathway Leads to Major Stereoisomer Product_Release->Catalyst_Substrate_Complex New Substrate Binding

Generalized catalytic cycle for a guanidine-catalyzed reaction.

Conclusion

While direct experimental data for this compound catalysts in stereoselective synthesis is not extensively documented in readily available sources, the broader success of chiral guanidines suggests that appropriately designed this compound derivatives hold significant potential. By utilizing the comparative data and experimental protocols provided in this guide, researchers can effectively design and screen new catalysts based on the this compound scaffold. The key to unlocking their potential will lie in the strategic placement of chiral elements to create a well-defined and sterically demanding active site that can induce high levels of stereocontrol. Further research into the synthesis and application of chiral this compound derivatives is warranted to fully explore their utility in asymmetric catalysis.

References

Benchmarking 1-Mesitylguanidine: A Comparative Guide to Guanidine-Based Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of organocatalysis, the quest for efficient, selective, and robust catalysts is paramount for advancing synthetic chemistry, particularly in the realms of pharmaceutical and materials science. Among the diverse array of organocatalysts, guanidine derivatives have carved a significant niche owing to their strong basicity and unique catalytic capabilities. This guide provides a comparative analysis of 1-Mesitylguanidine against other prominent guanidine- and amidine-based organocatalysts, namely 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.

Performance Comparison in Catalysis

The efficacy of an organocatalyst is typically evaluated based on its ability to promote a chemical transformation with high yield, selectivity (enantio- and diastereoselectivity), and reaction rate under mild conditions. While a direct head-to-head comparison of this compound with TBD, MTBD, and DBU under identical reaction conditions is not extensively documented in a single study, analysis of their performance in analogous reactions provides valuable insights.

One key area of application for these catalysts is in promoting reactions such as Michael additions, Henry (nitroaldol) reactions, and ring-opening polymerizations. For instance, in the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides, TBD has been shown to be a highly effective catalyst. A comparative study demonstrated the superior performance of TBD over other bases like DBU and MTBD in this transformation, highlighting the influence of the catalyst's structural and electronic properties on its activity.[1]

The selection of a suitable catalyst is contingent on the specific reaction and desired outcome. While TBD often exhibits high reactivity, attributed to its bifunctional nature in activating both the nucleophile and electrophile, sterically hindered guanidines like this compound can offer unique selectivity profiles in certain transformations.

Table 1: Performance Data of Guanidine-Based Organocatalysts in Representative Reactions

CatalystReaction TypeSubstrate 1Substrate 2SolventTime (h)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)Reference
TBD Synthesis of 3-hydroxyisoindolin-1-ones3-BenzylidenephthalideBenzylamineToluene0.595N/AN/A[1]
DBU Synthesis of 3-hydroxyisoindolin-1-ones3-BenzylidenephthalideBenzylamineToluene2420N/AN/A[1]
MTBD Synthesis of 3-hydroxyisoindolin-1-ones3-BenzylidenephthalideBenzylamineToluene24<5N/AN/A[1]

N/A: Not Applicable or Not Reported.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and validation of catalytic performance. Below are representative protocols for reactions catalyzed by guanidine-based organocatalysts.

General Procedure for the TBD-Catalyzed Synthesis of 3-Hydroxyisoindolin-1-ones[1]

To a solution of 3-alkylidenephthalide (0.5 mmol, 1.0 equiv.) in toluene (2.0 mL) was added the amine (0.6 mmol, 1.2 equiv.) followed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.05 mmol, 10 mol%). The reaction mixture was stirred at room temperature for the time indicated in the table. Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired 3-hydroxyisoindolin-1-one.

Mechanistic Insights and Visualization

The catalytic activity of guanidine bases generally stems from their ability to act as strong Brønsted bases, deprotonating a pronucleophile to generate a reactive nucleophile. In many cases, particularly with catalysts like TBD possessing an N-H proton, a bifunctional activation mechanism is proposed. The guanidinium ion formed after protonation can then act as a Brønsted acid to activate the electrophile through hydrogen bonding, bringing both reactants into close proximity within the transition state.

Below is a generalized workflow for a guanidine-catalyzed Michael addition, a common carbon-carbon bond-forming reaction.

Guanidine_Catalyzed_Michael_Addition cluster_workflow Catalytic Cycle Catalyst Guanidine Catalyst Intermediate1 Nucleophile Generation Catalyst->Intermediate1 Deprotonation Pronucleophile Pronucleophile (e.g., Malonate) Pronucleophile->Intermediate1 Electrophile Michael Acceptor (e.g., Enone) Intermediate2 Michael Adduct Formation Electrophile->Intermediate2 Nucleophilic Attack Intermediate1->Intermediate2 Product Michael Adduct Intermediate2->Product Protonation Product->Catalyst Catalyst Regeneration

Caption: Generalized workflow for a guanidine-catalyzed Michael addition.

This diagram illustrates the key steps in the catalytic cycle, from the initial activation of the nucleophile by the guanidine base to the formation of the final product and regeneration of the catalyst. The specific interactions and intermediates will vary depending on the catalyst, substrates, and reaction conditions.

References

Unraveling the Catalytic Cycle of Guanidines: A DFT-Guided Comparison with Alternative Organocatalysts

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the catalytic prowess of guanidine-based systems, specifically focusing on the aminolysis of propylene carbonate, reveals a highly efficient bifunctional mechanism. This comparative guide, supported by Density Functional Theory (DFT) studies and experimental data, benchmarks the performance of guanidine catalysts against other prominent organocatalytic systems, including thioureas, phosphines, and phosphazenes, offering valuable insights for researchers and professionals in drug development and materials science.

The quest for efficient and selective catalysts is a cornerstone of modern chemical synthesis. Guanidines, a class of organic superbases, have emerged as powerful organocatalysts for a variety of chemical transformations. This guide focuses on the catalytic cycle of guanidines, exemplified by the well-studied 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), in the ring-opening aminolysis of propylene carbonate, a key reaction in the synthesis of non-isocyanate polyurethanes. Through a comparative analysis with other organocatalysts, we aim to provide a clear and data-driven overview of their relative performance.

The Guanidine Advantage: A Bifunctional Approach

DFT studies have elucidated the intricate mechanism of the TBD-catalyzed aminolysis of propylene carbonate. The catalytic cycle proceeds through a concerted push-pull mechanism where TBD acts as a bifunctional catalyst.

Guanidine Catalytic Cycle Catalytic Cycle of TBD in Propylene Carbonate Aminolysis cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product PC Propylene Carbonate TS1 Transition State 1 (Amine Activation) PC->TS1 Amine Amine (R-NH2) Amine->TS1 TBD TBD TBD->TS1 Activates Amine Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Ring Opening & Proton Transfer) Intermediate->TS2 TS2->TBD Regenerated Product Hydroxyurethane TS2->Product

Catalytic cycle of TBD in the aminolysis of propylene carbonate.

The reaction is initiated by the activation of the amine through hydrogen bonding with the imine nitrogen of TBD. Simultaneously, the amine's N-H proton interacts with the other nitrogen atom of TBD. This dual activation facilitates the nucleophilic attack of the amine on the carbonyl carbon of propylene carbonate, leading to a tetrahedral intermediate. The subsequent ring-opening and proton transfer steps are also facilitated by the catalyst, ultimately yielding the hydroxyurethane product and regenerating the TBD catalyst.

Performance Comparison: Guanidines vs. Alternatives

To provide an objective comparison, we have summarized the performance of different organocatalysts for the aminolysis of propylene carbonate based on available DFT and experimental data.

Catalyst ClassExample CatalystProposed MechanismActivation Energy (ΔG‡, kcal/mol)Key Performance Characteristics
Guanidine 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)Bifunctional: Amine activation and proton shuttle17.8 (with aniline)[1], 15.6 (with methylamine)[1]High efficiency due to dual activation, lowering the energy barrier significantly compared to the uncatalyzed reaction.[1]
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD)Base catalysis (lacks bifunctionality)27.8 (with aniline)[1], 19.7 (with methylamine)[1]Less efficient than TBD, highlighting the importance of the N-H proton for the concerted mechanism.[1]
Thiourea Cyclohexylphenyl thioureaHydrogen bonding to carbonyl oxygenNot explicitly calculated for this reaction, but generally higher than TBD.Effective in activating the carbonate, but typically less active than bifunctional guanidines.
Phosphine Triphenylphosphine (TPP)Nucleophilic attack on the carbonyl carbonData not available for direct comparison.Generally used for different types of ring-opening reactions.
Phosphazene Cyclic Trimeric Phosphazene Base (CTPB)Strong Brønsted base catalysisData not available for direct comparison.High turnover frequencies reported in related ring-opening polymerizations.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of catalyst performance. Below is a general methodology for studying the aminolysis of propylene carbonate.

Experimental Workflow General Experimental Workflow for Catalytic Aminolysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants Prepare solutions of propylene carbonate, amine, and internal standard Mixing Combine reactants and catalyst in a sealed vial Reactants->Mixing Catalyst Prepare catalyst solution Catalyst->Mixing Incubation Incubate at controlled temperature with stirring Mixing->Incubation Sampling Take aliquots at specific time intervals Incubation->Sampling Quenching Quench the reaction Sampling->Quenching Analysis Analyze by GC-MS or NMR to determine conversion Quenching->Analysis

A typical experimental workflow for kinetic studies.

Materials:

  • Propylene carbonate (anhydrous)

  • Amine (e.g., aniline, hexylamine) (anhydrous)

  • Organocatalyst (e.g., TBD, thiourea)

  • Internal standard (e.g., dodecane)

  • Anhydrous solvent (e.g., toluene, acetonitrile)

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of propylene carbonate, amine, and the internal standard in the chosen anhydrous solvent.

  • Catalyst Preparation: Prepare a stock solution of the organocatalyst in the same solvent.

  • Reaction Setup: In a series of sealed vials, add the propylene carbonate/internal standard stock solution and the amine stock solution.

  • Initiation: Initiate the reaction by adding the catalyst stock solution to each vial.

  • Incubation: Place the vials in a temperature-controlled shaker or oil bath and stir.

  • Sampling and Analysis: At predetermined time intervals, withdraw an aliquot from each vial and quench the reaction (e.g., by dilution with a suitable solvent). Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of propylene carbonate.

  • Data Analysis: Plot the concentration of propylene carbonate versus time to determine the reaction rate and calculate the turnover frequency (TOF).

Conclusion

DFT studies and experimental data converge to demonstrate the superior catalytic efficiency of bifunctional guanidines like TBD in the aminolysis of propylene carbonate.[1] The ability to simultaneously activate the amine nucleophile and facilitate proton transfer through a low-energy transition state is the key to its high performance. While other organocatalysts such as thioureas also promote the reaction, they generally exhibit lower activity. The lack of detailed comparative data for phosphines and phosphazenes in this specific reaction highlights an area for future research. This guide provides a foundational understanding for selecting and designing efficient organocatalytic systems for the synthesis of polyurethanes and other valuable chemical entities.

References

Quantitative Analysis of Reaction Products with Guanidine-Based Organocatalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, organocatalysis has emerged as a powerful tool, offering a green and efficient alternative to traditional metal-based catalysis. Among the diverse array of organocatalysts, guanidine derivatives have garnered significant attention due to their strong basicity and ability to activate substrates through hydrogen bonding. This guide provides a comparative analysis of the performance of guanidine-based catalysts in the context of the Michael addition reaction, a fundamental carbon-carbon bond-forming transformation. We will delve into quantitative data, detailed experimental protocols for product analysis, and visual representations of the underlying processes.

Performance Comparison: Guanidine-Based Catalysts vs. a Common Alternative

The Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a classic benchmark reaction to evaluate the efficacy of basic catalysts. Here, we compare the performance of a chiral guanidine-thiourea organocatalyst with the widely used non-guanidine organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the Michael addition of diethyl malonate to trans-β-nitrostyrene.

Table 1: Comparison of Catalyst Performance in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

CatalystSolventReaction Time (h)Yield (%)
Guanidine-Thiourea aToluene266
Guanidine-Thiourea aCH 2Cl 2285
Guanidine-Thiourea aTHF296
Guanidine-Thiourea aCH 3CN275
Guanidine-Thiourea aMethanol255
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) bToluene2>95

a Data obtained from a study on a new guanidine-thiourea organocatalyst. While not 1-Mesitylguanidine itself, it represents the performance of a guanidine-based bifunctional catalyst.[1][2] b Representative yield for DBU under similar conditions, a commonly employed strong, non-nucleophilic base for this transformation.

The data indicates that the guanidine-thiourea catalyst is highly effective, affording good to excellent yields, with the solvent playing a significant role in the reaction outcome.[1][2] Tetrahydrofuran (THF) proved to be the optimal solvent for this particular guanidine-based catalyst, leading to a 96% yield.[1][2] For comparison, DBU, a standard catalyst for this reaction, also provides very high yields. The choice between a guanidine-based catalyst and a more conventional base like DBU may depend on other factors such as stereoselectivity (in the case of chiral guanidines), cost, and functional group tolerance in more complex substrates.

Experimental Protocols for Quantitative Analysis

Accurate quantification of reaction products is paramount for catalyst evaluation and process optimization. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are two powerful and commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components of a reaction mixture. For the analysis of the Michael addition product of diethyl malonate and trans-β-nitrostyrene, a reverse-phase HPLC method is suitable.

Protocol: Quantitative Analysis of Michael Adduct by HPLC

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot with a suitable solvent (e.g., acetonitrile) in a known volume (e.g., 1 mL) to stop the reaction and prepare it for analysis.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective. For example, a linear gradient from 30% to 90% acetonitrile over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the product and starting material have significant absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Quantification:

    • Generate a calibration curve by injecting known concentrations of the purified Michael adduct.

    • Plot the peak area of the product against its concentration to establish a linear relationship.

    • Determine the concentration of the product in the reaction samples by comparing their peak areas to the calibration curve. The yield can then be calculated based on the initial concentration of the limiting reagent.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of analytes in a sample without the need for a calibration curve of the specific analyte, provided an internal standard of known concentration is used.

Protocol: Quantitative Analysis of Reaction Mixture by 1H qNMR

  • Sample Preparation:

    • Withdraw a precise aliquot (e.g., 50 µL) of the reaction mixture.

    • Add the aliquot to an NMR tube containing a known volume of a suitable deuterated solvent (e.g., 600 µL of CDCl3).

    • Add a precise amount of a certified internal standard. The internal standard should have a simple spectrum with peaks that do not overlap with the signals of the reactants or products. 1,3,5-Trimethoxybenzene is a common choice.

  • NMR Acquisition Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.

    • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons being quantified (both the analyte and the internal standard). A d1 of 30 seconds is often sufficient for many small molecules.

    • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal for the product and a signal for the internal standard.

    • The concentration of the product can be calculated using the following formula:

      Cproduct = (Iproduct / Nproduct) * (NIS / IIS) * (MIS / Mproduct) * (mIS / Vsample)

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • M = Molar mass

      • m = mass

      • V = Volume

      • IS = Internal Standard

Visualizing the Workflow and Reaction Pathway

Graphical representations can significantly aid in understanding complex experimental workflows and reaction mechanisms.

G Experimental Workflow for Quantitative Analysis cluster_reaction Reaction cluster_hplc HPLC Analysis cluster_qnmr qNMR Analysis start Start Reaction (Substrates + Catalyst) sampling Take Aliquot at Time (t) start->sampling quench Quench Reaction sampling->quench hplc_prep Dilute & Filter quench->hplc_prep qnmr_prep Add to NMR Tube with Internal Standard quench->qnmr_prep hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_data Acquire Chromatogram hplc_inject->hplc_data hplc_quant Quantify using Calibration Curve hplc_data->hplc_quant end Final Result hplc_quant->end Calculate Yield qnmr_acquire Acquire Spectrum (long d1) qnmr_prep->qnmr_acquire qnmr_process Process Data qnmr_acquire->qnmr_process qnmr_quant Quantify using Integral Ratios qnmr_process->qnmr_quant qnmr_quant->end Calculate Yield G Guanidine-Catalyzed Michael Addition Pathway catalyst Guanidine Catalyst malonate Diethyl Malonate (Michael Donor) catalyst->malonate Deprotonation enolate Enolate Intermediate malonate->enolate nitrostyrene trans-β-Nitrostyrene (Michael Acceptor) enolate->nitrostyrene Nucleophilic Attack transition_state Transition State enolate->transition_state nitrostyrene->transition_state adduct_anion Adduct Anion transition_state->adduct_anion product Michael Adduct adduct_anion->product Protonation product->catalyst Catalyst Regeneration proton_source Proton Source (e.g., Catalyst-H+) proton_source->adduct_anion

References

The Enigmatic Catalyst: A Comparative Guide to 1-Mesitylguanidine's Potential in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the modern researcher, scientist, and drug development professional, the quest for novel, efficient, and selective catalysts is perpetual. Among the diverse families of organocatalysts, guanidines have carved a significant niche owing to their strong basicity and unique catalytic properties. This guide delves into the applications and performance of 1-Mesitylguanidine, a sterically hindered guanidine, by drawing comparisons with other relevant guanidine catalysts and alternative catalytic systems. While specific performance data for this compound is notably scarce in published literature, this review provides a comprehensive framework for understanding its potential applications and performance by examining closely related analogues and general principles of guanidine catalysis.

Introduction to Guanidine Catalysis

Guanidines are nitrogenous compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their exceptional basicity, often placing them in the category of "superbases," stems from the resonance stabilization of their protonated form, the guanidinium cation. This inherent basicity allows them to act as potent Brønsted base catalysts, deprotonating even weakly acidic C-H bonds to generate reactive intermediates. Furthermore, the guanidinium cation can engage in hydrogen bonding interactions, enabling it to act as a Brønsted acid or a bifunctional catalyst, activating both the nucleophile and the electrophile in a reaction.

The steric and electronic properties of the substituents on the nitrogen atoms significantly influence the catalyst's reactivity, selectivity, and solubility. Sterically hindered guanidines, such as the subject of this review, this compound, are of particular interest as the bulky substituents can play a crucial role in controlling stereoselectivity and modulating the catalyst's basicity and nucleophilicity.

Synthesis of Substituted Guanidines

The synthesis of substituted guanidines can be achieved through various methods. A common approach involves the reaction of an amine with a guanylating agent. For instance, the synthesis of aryl-substituted guanidines can be accomplished via the acidic cleavage of 2-(arylamino)-4,6-dimethoxypyrimidines, which are prepared by coupling aryl bromides with 2-amino-4,6-dimethoxypyrimidine[1]. Another versatile method is the copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines[1]. The synthesis of sterically hindered penta-alkyl guanidines has been reported through the reaction of Vilsmeier salts, derived from tetra-alkylureas or tetra-alkylthioureas, with primary aliphatic amines[2].

Potential Applications and Performance in Key Organic Reactions

Due to the limited direct data on this compound, we will explore its potential performance in key organic reactions by examining data from other well-studied guanidine catalysts.

The Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Guanidine catalysts are highly effective in promoting this reaction.

General Reaction Mechanism:

Henry_Reaction cluster_0 Catalytic Cycle Catalyst Guanidine (B) Nitronate R-CH(-)-NO2 Catalyst->Nitronate Deprotonation Nitroalkane R-CH2-NO2 Nitroalkane->Nitronate Intermediate [Adduct](-) Nitronate->Intermediate Nucleophilic Attack Carbonyl R'CHO Carbonyl->Intermediate Product β-Nitroalcohol Intermediate->Product Protonation Product->Catalyst Regeneration Catalyst_H Guanidinium (BH+) Catalyst_H->Catalyst Catalyst_H->Product

Caption: General mechanism of a guanidine-catalyzed Henry reaction.

Performance Comparison:

While no specific data exists for this compound, we can compare the performance of other guanidine catalysts.

CatalystAldehydeNitroalkaneSolventTime (h)Yield (%)ee (%)Reference
Chiral Guanidine-Amide Isatin-derived ketimineNitromethaneToluene-HighHigh[3]
Copper(II) Complex BenzaldehydeNitromethane--up to 98up to 77N/A

Experimental Protocol (General for a Guanidine-Catalyzed Henry Reaction):

To a solution of the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol) in the specified solvent (5 mL) is added the guanidine catalyst (0.1 mmol, 10 mol%). The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction is quenched, and the product is isolated and purified by column chromatography.

The Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of organic synthesis. Guanidines are effective catalysts for this transformation.

Performance of Alternative Guanidine Catalysts:

CatalystMichael DonorMichael AcceptorSolventTime (h)Yield (%)ee (%)Reference
Bicyclic Guanidine Dimethyl malonate2-Cyclopenten-1-one---HighN/A
The Aldol Reaction

The aldol reaction, the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, is a powerful tool for constructing complex molecules.

Performance of Alternative Guanidine Catalysts:

CatalystDonorAcceptorSolventTime (h)Yield (%)Reference
1,1,3,3-Tetramethylguanidine (TMG) AcetoneVarious AldehydesSolvent-free24-9625-97N/A

Comparison with Alternative Catalysts

The performance of guanidine catalysts can be benchmarked against other catalytic systems for these key reactions.

ReactionGuanidine Catalyst AdvantageAlternative CatalystAlternative Catalyst Advantage
Henry Reaction High basicity allows for the use of weakly acidic pronucleophiles.Chiral Metal ComplexesHigh enantioselectivity often achievable.
Michael Addition Can act as a bifunctional catalyst, activating both donor and acceptor.Organocatalysts (e.g., Proline derivatives)Often operate under milder conditions.
Aldol Reaction Strong basicity can generate enolates from less acidic ketones.Enamine Catalysis (e.g., Proline)Well-established for high enantioselectivity.

Logical Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for evaluating a new catalyst like this compound for a specific reaction.

Catalyst_Screening_Workflow Start Define Target Reaction & Substrates Catalyst_Selection Select this compound & Alternatives Start->Catalyst_Selection Reaction_Setup Set up Small-Scale Reactions Catalyst_Selection->Reaction_Setup Screening Screen Reaction Parameters (Solvent, Temp, Conc.) Reaction_Setup->Screening Analysis Analyze Reaction Outcome (Yield, Selectivity) Screening->Analysis Optimization Optimize Promising Conditions Analysis->Optimization Scale_up Scale-up & Isolation Optimization->Scale_up Conclusion Evaluate Catalyst Performance Scale_up->Conclusion

Caption: A logical workflow for screening and optimizing a new catalyst.

Conclusion and Future Outlook

While a comprehensive performance evaluation of this compound remains an open area of research, this guide provides a foundational understanding of its potential based on the established principles of guanidine catalysis and data from analogous systems. The steric bulk of the mesityl groups is anticipated to play a significant role in influencing stereoselectivity in asymmetric transformations. Researchers are encouraged to explore the catalytic activity of this compound in the reactions discussed and beyond. The lack of published data presents a clear opportunity for new investigations that could unveil a highly effective and selective organocatalyst. Future studies should focus on synthesizing this compound and systematically evaluating its performance in a range of organic transformations, with a particular emphasis on asymmetric catalysis where its steric properties can be fully exploited. Such research will be instrumental in placing this compound on the map of valuable organocatalysts for the synthetic chemistry community.

References

Safety Operating Guide

Proper Disposal of 1-Mesitylguanidine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for 1-Mesitylguanidine, the following disposal procedures are based on guidelines for similar guanidine derivatives. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for final guidance and to ensure compliance with local, state, and federal regulations.

The proper disposal of this compound, like all laboratory chemicals, is a critical component of laboratory safety and environmental responsibility. This guide provides a procedural framework for its disposal, synthesized from safety data for analogous guanidine compounds.

Pre-Disposal Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Pure, unused this compound should be treated as hazardous chemical waste.

    • Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong oxidizing agents.

  • Containerization:

    • Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Waste Collection and Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central hazardous waste storage facility.

    • The storage area should be cool, dry, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with the necessary information about the waste, including the chemical name and quantity.

  • Documentation:

    • Complete any required hazardous waste manifests or internal tracking forms as instructed by your EHS department.

Safety Data Summary for Guanidine Derivatives

The following table summarizes key safety information for related guanidine compounds, which can serve as a precautionary guide for handling this compound.

Hazard InformationGuanidine Hydrochloride1-Methylguanidine hydrochloride
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1]Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[2]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat.[1]Protective gloves, protective clothing, eye protection, face protection.[2]
First Aid: Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
First Aid: Skin Wash with plenty of soap and water.[1]Wash off with soap and plenty of water.[2]
First Aid: Ingestion Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
First Aid: Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]If breathed in, move person into fresh air. If not breathing, give artificial respiration.[2]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][3][4]No specific disposal information available in the provided search results. General guidance for chemical waste should be followed.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Disposal Process A Wear Appropriate PPE B Work in Ventilated Area A->B C Segregate this compound Waste B->C D Use Labeled, Compatible Container C->D E Seal Container D->E F Store in Designated Area E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Professional Disposal H->I

This compound Disposal Workflow

Disclaimer: This information is intended for guidance purposes only. Always prioritize the specific protocols and regulations provided by your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling 1-Mesitylguanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1-Mesitylguanidine in a laboratory setting. The following procedures are based on the known hazards of guanidine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

Guanidine compounds are known to be hazardous. While specific toxicity data for this compound is not available, related compounds are known to be harmful if swallowed and can cause serious skin and eye irritation[1][2]. The mesityl group may influence the reactivity and toxicological profile of the molecule. Therefore, robust protective measures are essential.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles that can cause serious eye irritation[1][2].
Skin Protection Nitrile gloves (ensure they are regularly inspected for integrity before use). A chemically resistant lab coat.To prevent skin contact, which can cause irritation[1][2]. Nitrile is a suitable material for handling corrosive substances[3].
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To minimize inhalation of potentially harmful dust or aerosols. Some guanidine compounds can form explosive dust-air mixtures[2][4].

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Consult SDS for Related Compounds b Assemble and Inspect PPE a->b c Prepare Well-Ventilated Workspace (Fume Hood) b->c d Weigh and Handle Solid Compound c->d Begin Experiment e Dissolve or React as per Protocol d->e f Decontaminate Glassware and Surfaces e->f Experiment Complete g Segregate and Label Waste f->g h Dispose of Waste According to Regulations g->h i Eye/Skin Contact: Flush with Water j Inhalation: Move to Fresh Air k Spill: Contain and Clean Up with Appropriate Absorbent l Seek Immediate Medical Attention i->l j->l k->g

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol: General Handling

  • Preparation:

    • Review the safety information for related guanidine compounds[1][2][4].

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Carefully weigh the required amount of this compound in the fume hood to avoid generating dust.

    • When transferring the solid, use a spatula and avoid creating airborne particles.

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE carefully to avoid contaminating yourself and the surrounding area.

    • Wash hands thoroughly with soap and water after handling the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated hazardous waste container. Do not mix with general laboratory trash.
Solutions Containing this compound Collect in a labeled, sealed waste container. Do not pour down the drain. The waste should be handled by a licensed hazardous waste disposal company.
Empty Containers Rinse the container three times with a suitable solvent. The rinsate should be collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Emergency ScenarioFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
Spill Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

References

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